(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427033 | |
| Record name | Boc-N-methyl-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89536-85-6 | |
| Record name | Boc-N-methyl-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid
CAS Number: 89536-85-6
This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, a protected amino acid derivative crucial for the synthesis of modified peptides in research and drug development. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery.
Introduction
This compound, also known as Boc-N-methyl-D-valine, is a synthetic derivative of the amino acid D-valine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1][2] Furthermore, the N-methylation of the peptide backbone is a key strategic modification in medicinal chemistry.[3][4][5] This seemingly minor alteration imparts significant changes to the resulting peptide's physicochemical properties, leading to enhanced therapeutic potential.[3][4][5]
The introduction of an N-methyl group can:
-
Increase Proteolytic Stability: The methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bond from enzymatic cleavage and thereby increasing the peptide's in vivo half-life.[4]
-
Enhance Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased. This can facilitate its passive diffusion across cellular membranes to engage intracellular targets.[4]
-
Modulate Conformation: The N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially leading to higher receptor affinity and selectivity.[4]
The D-configuration of the valine residue further contributes to enzymatic stability, as natural proteases primarily recognize L-amino acids. The use of D-amino acids is a well-established strategy for designing peptide-based therapeutics with improved pharmacokinetic profiles.[1]
Physicochemical and Spectroscopic Data
While specific experimental data for the (R)-enantiomer is not widely published in peer-reviewed literature, data for the closely related D-valine and its Boc-protected, non-methylated form provide a basis for its expected properties.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 89536-85-6 | [6][7] |
| Molecular Formula | C11H21NO4 | [6] |
| Molecular Weight | 231.29 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | [1] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | [1] |
Table 2: Spectroscopic Data (Expected Ranges)
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the tert-butyl protons, the N-methyl protons, the valine side chain protons (isopropyl group), and the alpha-proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the tert-butoxycarbonyl group, the N-methyl carbon, and the carbons of the valine side chain. |
| Mass Spectrometry (ESI) | Expected to show [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions corresponding to the molecular weight. |
| FT-IR | Characteristic peaks for C=O stretching (carbonyls of the Boc group and carboxylic acid), C-H stretching (alkyl groups), and N-C stretching. |
Experimental Protocols
The synthesis of this compound involves two key steps: the protection of the amino group of D-valine with a Boc group, followed by the N-methylation of the protected amino acid.
Synthesis of Boc-D-Valine
This procedure is adapted from the standard synthesis of Boc-protected amino acids.[8]
Materials:
-
D-valine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Citric acid
-
Ethyl acetate
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve D-valine in an aqueous solution of NaOH.
-
Add THF to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with the addition of aqueous NaOH.
-
Stir the reaction for several hours at room temperature.
-
Extract the reaction mixture with diethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous layer with a solution of citric acid to precipitate the Boc-D-valine.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Add petroleum ether to induce crystallization.
-
Collect the crystalline product by filtration and dry under vacuum.
N-methylation of Boc-D-Valine
This protocol is a general method for the N-methylation of Boc-protected amino acids.
Materials:
-
Boc-D-valine
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Isopropyl alcohol
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Boc-D-valine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (NaH) in portions. Vigorous bubbling (hydrogen gas evolution) will occur.
-
Add methyl iodide (CH₃I) to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol, followed by water.
-
Reduce the volume of the solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-N-methyl-D-valine can be incorporated into peptide chains using standard Boc-SPPS protocols. Due to the steric hindrance of the N-methyl group, coupling reactions may require longer reaction times or more potent coupling reagents.
General SPPS Cycle:
-
Resin Swelling: The synthesis support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA).
-
Coupling: The incoming Boc-N-methyl-D-valine is pre-activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like hydrofluoric acid (HF).
Applications in Research and Drug Development
The unique properties conferred by N-methylation and the use of a D-amino acid make Boc-N-methyl-D-valine a valuable building block in the design of peptide-based therapeutics.
Case Study: N-methylated Insulin Analogs
While not specifying the (R)-enantiomer, a study on insulin analogs highlights the impact of N-methylation on biological activity. The incorporation of N-methylvaline at position A3 of insulin resulted in a significant decrease in receptor binding affinity and biological activity.[9] This was attributed to conformational changes and the loss of hydrogen bonding capacity, demonstrating how N-methylation can be used to probe the structure-activity relationships of bioactive peptides.[9]
Table 3: Biological Activity of an N-methylated Insulin Analog
| Analog | Lipogenesis Potency (%) | Receptor Binding Affinity (%) |
| [MeVal³-A]insulin | 2.1 ± 0.2 | 1.0 ± 0.3 |
Data from a study on insulin analogs.[9]
This data illustrates that while N-methylation can enhance stability, it can also significantly impact the interaction with the biological target, a crucial consideration in drug design.
Workflow and Pathway Diagrams
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a peptide containing this compound.
Caption: Synthetic workflow for peptide synthesis using Boc-N-methyl-D-valine.
Conceptual Signaling Pathway Modulation
The incorporation of N-methylated amino acids can alter how a peptide therapeutic interacts with its target receptor, subsequently affecting downstream signaling. The diagram below conceptualizes this modulation.
Caption: Conceptual diagram of N-methylated peptide modulating a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound | C11H21NO4 | CID 7018800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Boc-N-Me-D-Val-OH [oakwoodchemical.com]
- 8. prepchem.com [prepchem.com]
- 9. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Boc-N-methyl-D-Valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-N-methyl-D-Valine, a key building block in modern peptide synthesis and drug discovery. The information is curated for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.
Core Chemical Properties
Boc-N-methyl-D-Valine, systematically named (2R)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and the methylation of the alpha-amine are critical features that impart unique chemical properties utilized in synthetic organic chemistry.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | (2R)-2-[--INVALID-LINK--amino]-3-methylbutanoic acid |
| CAS Number | 89536-85-6[] |
| Molecular Formula | C₁₁H₂₁NO₄[] |
| Molecular Weight | 231.29 g/mol [] |
| Appearance | White to off-white solid.[] |
Physicochemical Properties
| Property | Value |
| Melting Point | Data for the pure D-isomer is not readily available. However, the L-isomer (Boc-N-methyl-L-Valine) has a melting point of 47-51 °C[2]. The racemic mixture (Boc-N-methyl-DL-Valine) has a significantly higher melting point, reported to be around 140-145 °C[3]. It is anticipated that the melting point of the D-isomer is similar to that of the L-isomer. |
| Boiling Point | Data not available; likely decomposes at elevated temperatures. |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water.[] |
| pKa | A predicted pKa value for the related compound Boc-D-Valine is 4.01. The pKa of Boc-N-methyl-D-Valine is expected to be in a similar range. |
Role in Peptide Synthesis and Drug Development
The primary application of Boc-N-methyl-D-Valine lies in its role as a specialized building block in peptide synthesis, particularly for the creation of peptidomimetics and other bioactive molecules.[4] The N-methylation of the peptide backbone offers several advantages in drug design:
-
Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the resulting peptide.[4]
-
Improved Membrane Permeability: The reduction of hydrogen bond donating capacity can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[4]
-
Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, which can pre-organize the peptide into a bioactive conformation, leading to higher affinity and selectivity for its biological target.[4]
The D-configuration of the valine residue further contributes to enzymatic stability, as natural proteases primarily recognize L-amino acids.[4]
While Boc-N-methyl-D-Valine itself is not known to be involved in specific signaling pathways, it is a critical component in the synthesis of molecules that are designed to modulate such pathways. For instance, it can be incorporated into synthetic peptides that act as enzyme inhibitors or receptor antagonists.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Boc-N-methyl-D-Valine.
Synthesis of Boc-N-methyl-D-Valine
The synthesis of Boc-N-methyl-D-Valine is typically a two-step process starting from D-Valine: N-methylation followed by Boc-protection.
A common method for the N-methylation of amino acids is reductive amination.
Materials:
-
D-Valine
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve D-Valine in methanol.
-
Add an excess of aqueous formaldehyde solution to the flask.
-
Add 10% palladium on carbon catalyst to the mixture.
-
The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature overnight.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude N-methyl-D-valine.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.
The introduction of the Boc protecting group is a standard procedure in peptide chemistry.
Materials:
-
N-methyl-D-valine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-methyl-D-valine in a 1:1 mixture of dioxane and water.
-
Add a base such as triethylamine or sodium bicarbonate to the solution.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Remove the dioxane under reduced pressure.
-
Acidify the aqueous residue with a mild acid (e.g., citric acid) to pH 3-4.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-N-methyl-D-Valine.
Purification
The crude Boc-N-methyl-D-Valine can be purified by the following methods:
-
Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method for purification.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Analytical Characterization
The identity and purity of the synthesized Boc-N-methyl-D-Valine can be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-3.0 ppm), the isopropyl group of the valine side chain (two doublets for the methyl groups and a multiplet for the CH), and the alpha-proton (a doublet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the N-methyl and valine moieties.
Reversed-phase HPLC is a powerful tool to assess the purity of Boc-N-methyl-D-Valine. A typical method would involve a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
Visualizations
Synthesis Workflow
Caption: A simplified workflow for the two-step synthesis of Boc-N-methyl-D-Valine from D-Valine.
Role in Solid-Phase Peptide Synthesis (SPPS)
Caption: The general cycle of solid-phase peptide synthesis (SPPS) illustrating the incorporation of Boc-N-methyl-D-Valine.
References
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid molecular weight
An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
This technical guide provides a comprehensive overview of this compound, a key building block in modern peptide synthesis and drug discovery. The incorporation of this N-methylated D-amino acid derivative into peptide chains is a critical strategy for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation to increase receptor affinity and selectivity.
Physicochemical and Spectroscopic Data
This compound, also known as Boc-N-methyl-D-Valine, is a synthetic derivative of the amino acid valine.[1][2] The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for its controlled use in stepwise peptide synthesis.[3]
| Property | Value | Reference(s) |
| Molecular Weight | 231.29 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |
| CAS Number | 89536-85-6 | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [2] |
| Synonyms | Boc-N-methyl-D-Valine, Boc-N-Me-D-Val-OH | [2] |
Synthesis and Characterization
The synthesis of Boc-N-methyl-D-Valine is a crucial process for its application in peptide chemistry. Below are detailed experimental protocols for its preparation and subsequent characterization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-methylation of Boc-D-valine, a common precursor.
-
Materials:
-
Boc-D-valine
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Boc-D-valine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (typically 2-3 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (typically 2-3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for analyzing the purity of the synthesized compound.
-
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a sample solution by dissolving the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 214 nm or 220 nm.
-
Inject 10 µL of the sample.
-
Run a gradient program, for example: Start with 5% Solvent B, ramp to 95% Solvent B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Application in Peptide Synthesis
Boc-N-methyl-D-Valine is primarily used in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group prevents the formation of hydrogen bonds in the peptide backbone, which can disrupt secondary structures like alpha-helices and beta-sheets, but also offers significant advantages such as increased resistance to enzymatic degradation and enhanced cell membrane permeability. The "D" configuration further enhances resistance to proteases.
Workflow in Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical workflow of incorporating a Boc-N-methyl-D-Valine residue into a growing peptide chain during SPPS.
Workflow for Boc-SPPS.
Synthesis Pathway Visualization
The synthesis of the target molecule involves the protection of the amine group of D-valine, followed by N-methylation.
Synthesis of Boc-N-methyl-D-Valine.
References
Synthesis of Boc-N-methyl-D-Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-N-methyl-D-Valine, a crucial building block in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.
Introduction
N-methylated amino acids are of significant interest in medicinal chemistry as they can enhance the metabolic stability and conformational properties of peptides. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide details a primary and an alternative method for the synthesis of Boc-N-methyl-D-Valine.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of Boc-N-methyl-D-Valine:
-
Route A: Boc Protection followed by N-Methylation. This is a widely used method where D-Valine is first protected with a Boc group, followed by methylation of the nitrogen atom.
-
Route B: N-Methylation followed by Boc Protection. In this alternative approach, D-Valine is first N-methylated, and the resulting N-methyl-D-Valine is then protected with a Boc group.
The following sections provide detailed protocols for both routes.
Experimental Protocols
Route A: Boc Protection of D-Valine followed by N-Methylation
Step 1: Synthesis of Boc-D-Valine
This procedure is adapted from a general method for the Boc protection of amino acids.
Materials:
-
D-Valine
-
1N Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O) or Boc-Cl
-
2N Sodium Hydroxide (NaOH) solution
-
0.5 M Citric acid solution
-
Ethyl acetate
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve D-Valine in 1N aqueous NaOH and water.
-
Add tetrahydrofuran to the solution.
-
While vigorously stirring at 10°C, add Boc-Cl in portions. Maintain the pH between 8 and 9 by adding 2N aqueous NaOH.[1]
-
After two hours, extract the mixture with diethyl ether to remove unreacted Boc-Cl.
-
Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance to precipitate.[1]
-
Extract the precipitate with ethyl acetate.
-
Wash the organic extract with a small amount of water, dry it over Na₂SO₄, and concentrate it under reduced pressure.[1]
-
Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to facilitate crystal formation.
-
Filter off the crystals and dry them to obtain Boc-D-Valine.
Step 2: N-Methylation of Boc-D-Valine
This protocol is based on the selective N-methylation of Boc-protected amino acids.[2][3][4][5]
Materials:
-
Boc-D-Valine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Isopropyl alcohol (for quenching)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an argon atmosphere, dissolve Boc-D-Valine in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add methyl iodide to the cooled solution.
-
Carefully add sodium hydride in small portions over a few hours, allowing the vigorous bubbling to subside between additions.[5]
-
After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Quench: Cool the reaction mixture in an ice bath and cautiously add isopropyl alcohol dropwise to quench the excess NaH. When bubbling ceases, add water dropwise.[5]
-
Workup: Concentrate the mixture under reduced pressure to remove most of the THF. Dilute the residue with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1N HCl) and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Boc-N-methyl-D-Valine.
Data Presentation for Route A
| Parameter | Step 1: Boc Protection of Valine | Step 2: N-Methylation of Boc-Valine | Reference |
| Starting Material | L-Valine (29 g) | Boc-amino acid | [1][5] |
| Reagents | 1N NaOH (250 ml), THF (150 ml), Boc-Cl (100 ml), 2N NaOH, 0.5 M Citric acid | NaH (4-10 equiv.), MeI (4-10 equiv.) | [1][5] |
| Solvent | Water/THF | Anhydrous THF | [1][5] |
| Reaction Temperature | 10°C | 0°C to Room Temperature | [1][5] |
| Reaction Time | 2 hours | Overnight | [5] |
| Yield | 55% (for Boc-L-Valine) | Typically high, but starting material may be difficult to remove | [1][5] |
Visualizations
Synthetic Pathway Diagrams
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, a key building block in synthetic organic chemistry and drug discovery. Commonly known as N-Boc-N-methyl-D-valine, this protected amino acid derivative is crucial for the synthesis of peptides with modified backbones, enhancing their stability and biological activity. This guide details the analytical techniques and experimental protocols required for its unambiguous structural confirmation.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white powder or crystalline solid[1] |
| CAS Number | 89536-85-6 |
| Melting Point | 52.9 °C (decomposition)[1] |
| Boiling Point | 322.4 °C at 760 mmHg[1] |
| Density | 1.069 g/cm³[1] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of N-Boc-N-methyl-D-valine relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Due to the presence of the tert-butoxycarbonyl (Boc) group, rotational isomers (rotamers) may be observed, leading to the broadening or splitting of some NMR signals. The following tables provide typical chemical shifts for the N-methylated valine derivative.
Table 2: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.95 | Doublet | 3H | γ-CH₃ |
| ~ 1.00 | Doublet | 3H | γ'-CH₃ |
| ~ 1.45 | Singlet | 9H | Boc (CH₃)₃ |
| ~ 2.20 | Multiplet | 1H | β-CH |
| ~ 2.85 | Singlet | 3H | N-CH₃ |
| ~ 4.10 | Doublet | 1H | α-CH |
| ~ 10.5 | Broad Singlet | 1H | COOH |
Table 3: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 18.0 | γ-CH₃ |
| ~ 19.5 | γ'-CH₃ |
| ~ 28.3 | Boc (CH₃)₃ |
| ~ 31.0 | N-CH₃ |
| ~ 32.5 | β-CH |
| ~ 65.0 | α-CH |
| ~ 80.0 | Boc C(CH₃)₃ |
| ~ 156.0 | Boc C=O |
| ~ 176.0 | COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are summarized in Table 4.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 2970-2870 | Strong | C-H stretch (Alkyl) |
| ~ 1740 | Strong | C=O stretch (Boc carbonyl) |
| ~ 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1470-1450 | Medium | C-H bend (Alkyl) |
| 1390 & 1365 | Medium | C-H bend (tert-butyl) |
| 1300-1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is characteristic of the Boc-protecting group.
Table 5: Mass Spectrometric Data
| m/z | Interpretation |
| 232.15 | [M+H]⁺ (Calculated: 232.15) |
| 254.13 | [M+Na]⁺ (Calculated: 254.13) |
| 176.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 132.08 | [M+H - Boc]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-Boc-N-methyl-D-valine involves the N-methylation of the parent Boc-protected amino acid.[2][3][4]
Materials:
-
N-Boc-D-valine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-D-valine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NaHCO₃.
-
The aqueous layer is washed with ethyl acetate.
-
The aqueous layer is then acidified to pH 2-3 with 1 M HCl.
-
The product is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
NMR Sample Preparation
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
IR Sample Preparation (Attenuated Total Reflectance - ATR)
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
Visualizations
The following diagrams illustrate the molecular structure and the workflow for its structure elucidation.
Caption: Molecular structure of the target compound.
Caption: Workflow for synthesis and structure elucidation.
References
An In-depth Technical Guide to the Physicochemical Properties of Boc-N-methyl-D-Valine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-N-methyl-D-Valine is a crucial protected amino acid derivative utilized in peptide synthesis and pharmaceutical development. The incorporation of an N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, while the D-configuration can confer resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-N-methyl-D-Valine, complete with experimental protocols and structured data to facilitate its application in research and drug discovery.
Chemical Identity and General Properties
Boc-N-methyl-D-Valine, systematically named (2R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, is a white to off-white crystalline solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled peptide bond formation.
| Identifier | Value |
| IUPAC Name | (2R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
| CAS Number | 89536-85-6[1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₄[1][2][4][5][6] |
| Molecular Weight | 231.29 g/mol [2][3][6] |
| Appearance | White to off-white solid/powder[1][2][4][5][6] |
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of Boc-N-methyl-D-Valine. Data for the corresponding L-enantiomer is included for comparison, as experimental values for the D-enantiomer are not always available. Enantiomers share identical physical properties, except for the direction of optical rotation.
| Property | Value | Notes |
| Melting Point | 47-51 °C | Data for the L-enantiomer. The D-enantiomer is expected to have the same melting point.[4] |
| Optical Rotation | [α]²⁰/D = +99 to +103° | c=1 in Ethanol.[1] |
| pKa (Predicted) | 4.03 ± 0.10 | Predicted value for the L-enantiomer, which should be identical for the D-enantiomer.[6] |
| LogP (Predicted) | 1.96 | Predicted value for the L-enantiomer, which should be identical for the D-enantiomer.[6] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water. | Qualitative assessment.[2] N-methylation can increase aqueous solubility compared to non-methylated analogs.[7][8] |
| Storage Conditions | 0-8 °C | Recommended storage temperature.[1][5] |
Spectroscopic Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR | ~0.9-1.1 ppm (d, 6H): Diastereotopic methyl protons of the isopropyl group. ~1.4 ppm (s, 9H): Nine equivalent protons of the Boc group's tert-butyl moiety.[9] ~2.2-2.4 ppm (m, 1H): Methine proton of the isopropyl group. ~2.8-3.0 ppm (s, 3H): Three protons of the N-methyl group. ~4.0-4.2 ppm (d, 1H): Alpha-proton on the chiral center. ~10-12 ppm (br s, 1H): Carboxylic acid proton. |
| ¹³C NMR | ~18-20 ppm: Isopropyl methyl carbons. ~28 ppm: tert-butyl carbons of the Boc group. ~30-32 ppm: Isopropyl methine carbon. ~35-40 ppm: N-methyl carbon. ~60-65 ppm: Alpha-carbon. ~80 ppm: Quaternary carbon of the Boc group. ~155-157 ppm: Carbonyl carbon of the Boc group. ~175-178 ppm: Carboxylic acid carbonyl carbon. |
| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~2970 cm⁻¹: C-H stretches of alkyl groups. ~1740 cm⁻¹: C=O stretch of the carboxylic acid. ~1690 cm⁻¹: C=O stretch of the Boc carbamate. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 232.15. [M+Na]⁺: Expected at m/z 254.13. Common fragmentation patterns would involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da). |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline Boc-N-methyl-D-Valine is finely powdered and packed into a capillary tube to a height of 1-2 mm.
-
Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.
-
Procedure:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.[10]
-
Quantitative Solubility Determination
The equilibrium solubility is determined using the shake-flask method followed by concentration analysis.
-
Materials: Boc-N-methyl-D-Valine, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol), orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of Boc-N-methyl-D-Valine is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a temperature-controlled orbital shaker (e.g., at 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is centrifuged to pellet the undissolved solid.
-
A sample of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard curve.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group is determined by potentiometric titration.
-
Sample Preparation: A precise amount of Boc-N-methyl-D-Valine is dissolved in a known volume of water or a suitable co-solvent system to create a solution of known concentration (e.g., 1 mM).
-
Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer.
-
Procedure:
-
The solution is placed in a jacketed beaker at a constant temperature (e.g., 25 °C).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a protected amino acid like Boc-N-methyl-D-Valine.
Caption: Workflow for the physicochemical characterization of Boc-N-methyl-D-Valine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 89536-85-6: Boc-N-Me-D-Val-OH | CymitQuimica [cymitquimica.com]
- 3. BOC-D-MEVAL-OH | 89536-85-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy High Grade Wholesale Boc-N-Me-Val 45170-31-8 Fast Delivery [peptidepowder.com]
- 7. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]
An In-depth Technical Guide to the Solubility of Boc-N-methyl-D-Valine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-N-methyl-D-Valine, a critical N-methylated and Boc-protected amino acid derivative used in peptide synthesis and drug development. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data for the target compound and its close analogs, details a robust experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Concepts in Solubility of Protected Amino Acids
The solubility of a protected amino acid like Boc-N-methyl-D-Valine is governed by its molecular structure. The molecule possesses distinct polar and non-polar regions:
-
Polar Group: The free carboxylic acid group (-COOH) contributes to polarity and can engage in hydrogen bonding.
-
Non-polar Groups: The tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the isopropyl side chain of valine are all hydrophobic. These bulky, non-polar moieties significantly influence the molecule's interaction with different solvents.
Generally, Boc-protected amino acids exhibit good solubility in polar aprotic organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF), while their solubility in less polar or aqueous solvents can be limited.[1] The N-methylation further increases the lipophilicity, which can impact solubility profiles compared to its non-methylated counterpart.
Quantitative and Qualitative Solubility Data
Qualitative Solubility of Boc-N-methyl-Valine Derivatives:
-
Boc-N-methyl-L-valine: Reported to be soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[3]
-
Boc-N-methyl-DL-valine: Described as soluble in water and some organic solvents, including alcohols and ketones.[4][5]
The following table summarizes quantitative solubility data for closely related valine derivatives to serve as an estimation tool for solvent selection.
| Compound | Solvent | Chemical Class | Quantitative Solubility | Molar Solubility (mol/L)* | Notes |
| Boc-L-Valine | Dimethylformamide (DMF) | Amide | ~108.6 mg/mL | ~0.50 | Data for the non-methylated L-enantiomer.[6] |
| Boc-L-Valine | Dimethyl Sulfoxide (DMSO) | Sulfoxide | 100 mg/mL | ~0.46 | Data for the non-methylated L-enantiomer.[2] |
| N,N-Dimethyl-L-Valine | Dimethylformamide (DMF) | Amide | ~10 mg/mL | ~0.069 | Data for the non-Boc protected analog.[7] |
| N,N-Dimethyl-L-Valine | Ethanol | Alcohol | ~10 mg/mL | ~0.069 | Data for the non-Boc protected analog.[7] |
| N,N-Dimethyl-L-Valine | Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~5 mg/mL | ~0.034 | Data for the non-Boc protected analog.[7] |
*Molar solubility was calculated based on the respective molecular weights: Boc-L-Valine (217.26 g/mol ) and N,N-Dimethyl-L-Valine (145.20 g/mol ).
Experimental Protocols
Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
This protocol describes a standardized and reliable method for determining the equilibrium solubility of a solid compound like Boc-N-methyl-D-Valine in an organic solvent. The method is based on achieving a saturated solution at a constant temperature and subsequently quantifying the solute concentration.[7]
Materials:
-
Boc-N-methyl-D-Valine
-
Selected organic solvent(s) (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Thermostatic shaker or incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a rotary evaporator for gravimetric analysis.
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid Boc-N-methyl-D-Valine to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation is reached.
-
Add a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature that will not cause degradation of the compound.
-
Once the solvent is fully removed and a constant weight is achieved, re-weigh the vial with the dried solute.
-
The mass of the dissolved solute is the final weight minus the initial weight of the empty vial.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of Boc-N-methyl-D-Valine of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions with a validated HPLC method.
-
Accurately dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Gravimetric: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of solvent used (mL).
-
HPLC: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor.
-
-
Data Reporting:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Report the solubility as the mean ± standard deviation, specifying the temperature at which the measurement was performed.
-
Visualizations
Workflow for Experimental Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of Boc-N-methyl-D-Valine using the isothermal shake-flask method followed by HPLC analysis.
Caption: Workflow for solubility determination.
Logical Relationship in Peptide Synthesis
The solubility of Boc-N-methyl-D-Valine is a critical parameter in the workflow of Solid-Phase Peptide Synthesis (SPPS), directly impacting the efficiency of the coupling step.
Caption: Impact of solubility on SPPS.
References
Spectroscopic Profile of Boc-N-methyl-D-Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Boc-N-methyl-D-Valine, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The following sections present the available spectroscopic data for Boc-N-methyl-D-Valine. It is important to note that while ¹H and ¹³C NMR data for the closely related enantiomer, Boc-N-methyl-L-Valine, are presented and are spectrally identical to the D-isomer, the IR and Mass Spectrometry data provided are for the non-N-methylated analogue, Boc-D-Valine, due to the limited availability of specific data for the N-methylated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Boc-N-methyl-D-Valine, respectively.
¹H NMR Data (Boc-N-methyl-L-Valine)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | d | 1H | α-CH |
| ~2.8 | s | 3H | N-CH₃ |
| ~2.2 | m | 1H | β-CH |
| ~1.4 | s | 9H | Boc (t-butyl) |
| ~0.9 | d | 6H | γ-CH₃ |
¹³C NMR Data (Boc-N-methyl-L-Valine)
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O (acid) |
| ~156 | C=O (Boc) |
| ~80 | C (Boc quaternary) |
| ~65 | α-C |
| ~31 | N-CH₃ |
| ~30 | β-C |
| ~28 | CH₃ (Boc) |
| ~19 | γ-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following data is for Boc-D-Valine. The N-methylation in Boc-N-methyl-D-Valine would primarily affect the N-H stretching region.
Characteristic IR Absorptions (Boc-D-Valine)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3370 | Medium | N-H stretch (urethane) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (urethane) |
| ~1520 | Medium | N-H bend |
| ~1160 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below is for Boc-D-Valine. The molecular weight of Boc-N-methyl-D-Valine is 231.29 g/mol .
Mass Spectrometry Data (Boc-D-Valine)
| m/z | Interpretation |
| 218.1387 | [M+H]⁺ (protonated molecule) |
| 162.1 | [M - C₄H₈+H]⁺ (loss of isobutylene from Boc) |
| 118.1 | [M - Boc+H]⁺ (loss of Boc group) |
| 72.1 | [C₄H₁₀N]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Boc-N-methyl-D-Valine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required.
-
-
Data Acquisition: Acquire the spectrum at a constant temperature, typically 25°C.
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
A Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth overview of the commercial suppliers of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, also known as (R)-Boc-N-methyl-valine. This valuable chiral building block is frequently utilized in the synthesis of complex peptides and pharmaceutical intermediates.
This document summarizes key quantitative data from various suppliers, outlines a general experimental protocol for its use and synthesis, and provides a logical workflow for supplier selection to aid in your procurement process.
Commercial Supplier Data
The following table provides a comparative summary of commercial suppliers for this compound. Data has been compiled from publicly available information and is intended for informational purposes. Researchers are advised to verify the latest specifications and pricing directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| MyBioSource | This compound | 103365-51-3 | Not Specified | 1 g, 5 g | $145 (1 g), $225 (5 g)[1] |
| TCI Chemicals | N-(tert-Butoxycarbonyl)-N-methyl-L-valine (L-isomer) | 45170-31-8 | >98.0% (HPLC)[2] | 1 g, 5 g, 25 g | Contact for pricing |
| MedchemExpress | This compound | 103365-51-3 | Not Specified | Inquire | Contact for pricing[3] |
| Vulcanchem | This compound | 103365-51-3 | Not Specified | Inquire | Contact for pricing |
| ChemPep | Boc-N-Me-Val-OH (L-isomer) | 45170-31-8 | Not Specified | Inquire | Contact for pricing |
| Sigma-Aldrich | Boc-N-Me-Val-OH (L-isomer) | 45170-31-8 | ≥99.0% (TLC)[4] | Inquire | Contact for pricing |
Note: The L-isomer (CAS 45170-31-8) is more commonly listed by suppliers. Researchers specifically requiring the R-isomer (CAS 103365-51-3) should confirm the stereochemistry with the supplier prior to purchase.
Experimental Protocols
While specific experimental protocols are highly dependent on the downstream application, the following sections outline generalized procedures for the synthesis and application of Boc-protected amino acids, which can be adapted for (R)-Boc-N-methyl-valine.
General Synthesis of Boc-Protected Amino Acids
The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, (R)-N-methyl-valine. A general procedure for Boc protection is as follows:
-
Dissolution: Dissolve the starting amino acid, (R)-N-methyl-valine, in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group, making it nucleophilic.[5]
-
Reaction with Boc Anhydride: Cool the reaction mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like dioxane or THF to the stirred reaction mixture.[5]
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight to ensure complete reaction.
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with a nonpolar solvent (e.g., hexane) to remove any unreacted Boc₂O.[5]
-
Acidify the aqueous layer to a pH of approximately 2-3 using a cold acid solution (e.g., 1N HCl).[5]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Application in Peptide Synthesis
(R)-Boc-N-methyl-valine is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group prevents the formation of unwanted side reactions at the N-terminus during peptide bond formation.
A generalized cycle for incorporating a Boc-protected amino acid in SPPS includes:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next Boc-protected amino acid (in this case, (R)-Boc-N-methyl-valine) is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled.
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for a critical reagent involves several key steps to ensure quality, reliability, and cost-effectiveness. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection and qualification of a commercial chemical supplier.
References
Methodological & Application
Application Notes and Protocols for the Use of Boc-N-methyl-D-Valine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase proteolytic stability, improve membrane permeability, and modulate peptide conformation, which can fine-tune biological activity.[1][2][3] Boc-N-methyl-D-Valine, in particular, offers the dual benefits of N-methylation and the incorporation of a D-amino acid, which can further increase resistance to enzymatic degradation and introduce unique conformational constraints.[1]
However, the steric hindrance posed by the N-methyl group and the bulky valine side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[4][5] Overcoming these synthetic hurdles requires optimized protocols and the use of highly reactive coupling reagents.
These application notes provide a comprehensive guide to the successful incorporation of Boc-N-methyl-D-Valine in SPPS, including a comparative analysis of coupling reagents, detailed experimental protocols, and troubleshooting guidelines. For peptides containing D-valine and other sterically hindered residues, the Boc (tert-butyloxycarbonyl) strategy can be advantageous over the more common Fmoc approach, as the acidic deprotection steps can help to minimize on-resin aggregation by maintaining a protonated N-terminus.[6]
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-N-methyl-D-Valine. Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with HOBt (1-hydroxybenzotriazole) often result in low yields.[7][8] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[4][5]
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Coupling Efficiency (%)* | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | >95 | Highly efficient and fast for hindered couplings with low racemization.[4][5][8] | More expensive; can react with unprotected N-terminus if used in large excess.[9] |
| HBTU | Aminium/Uronium Salt | 90-95 | Cost-effective and reliable for many challenging couplings.[8] | Less effective than HATU for severely hindered couplings.[10] |
| PyBOP | Phosphonium Salt | 90-95 | Effective for hindered residues; byproducts are generally less problematic than older phosphonium reagents like BOP.[8] | Byproducts can sometimes be difficult to remove.[11] |
| COMU | Aminium/Uronium Salt | >95 | High efficiency comparable to HATU, with a better safety profile (non-explosive byproduct).[4][8] | Higher cost compared to older reagents. |
| DIC/Oxyma | Carbodiimide/Additive | >99 (for non-methylated Val) | Soluble byproduct (DIU); Oxyma is a safer and effective alternative to HOBt.[7] | May be less effective for N-methylated amino acids compared to uronium/phosphonium salts. |
Note: The coupling efficiencies are illustrative and based on data for sterically hindered amino acids in general. Actual yields for Boc-N-methyl-D-Valine are highly sequence-dependent and should be determined empirically.
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Boc-N-methyl-D-Valine into a peptide sequence using manual Boc-SPPS. These protocols are a starting point and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Boc-SPPS Cycle for Boc-N-methyl-D-Valine Incorporation
This protocol outlines a single cycle of deprotection, neutralization, and coupling for adding Boc-N-methyl-D-Valine to the growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-methyl-D-Valine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Isopropanol (IPA)
-
Reaction vessel for solid-phase synthesis
-
Shaker
1. Resin Swelling and Preparation:
-
Swell the peptide-resin in DCM for at least 30-60 minutes.[12]
-
Wash the resin with DMF (3x).
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.[12]
-
Perform a short pre-wash by agitating for 5 minutes.[12]
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 15-25 minutes for complete deprotection.[12]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.[12]
3. Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5% DIPEA in DCM to the resin and agitate for 1-2 minutes.[13]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and then with DMF (3x) to prepare for coupling.
4. Coupling of Boc-N-methyl-D-Valine:
-
Pre-activation: In a separate vial, dissolve Boc-N-methyl-D-Valine (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.[4] Add DIPEA (6 equivalents).[4] Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.[4]
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[4]
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the standard Kaiser test is not suitable for N-methylated amino acids.[4][10] A yellow color indicates reaction completion, while blue or green indicates an incomplete reaction.[10]
-
Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-N-methyl-D-Valine.[4]
5. Washing:
-
Once the coupling is complete (bromophenol blue test is yellow), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[4]
The resin is now ready for the next cycle of deprotection and coupling.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
Materials:
-
Dry peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Dry the final peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole) to the resin.
-
Carefully condense anhydrous HF into the reaction vessel at -78 °C.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.[14]
-
Collect the precipitated peptide by filtration and wash with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.
Analysis:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of an N-methyl-D-Valine will result in a mass increase of 14.01565 Da compared to a standard valine residue.
Visualizations
SPPS Workflow for Boc-N-methyl-D-Valine Incorporation
Caption: General workflow for a single cycle of Boc-SPPS to incorporate Boc-N-methyl-D-Valine.
Application in Signaling Pathway Modulation
Peptides containing N-methyl-D-Valine can be designed as antagonists for specific receptors, thereby inhibiting downstream signaling pathways. For example, a modified peptide could act as an antagonist for a receptor in the mTOR pathway, which is a critical regulator of cell growth and proliferation.[15] The enhanced stability and conformational rigidity imparted by N-methyl-D-Valine can lead to a more potent and effective inhibitor.[15][16]
Caption: Simplified mTOR signaling pathway antagonized by a peptide containing N-methyl-D-Valine.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Boc-N-methyl-D-Valine: A Key Building Block for Enhancing Drug Properties
Application Notes and Protocols for Researchers in Drug Discovery
Boc-N-methyl-D-Valine is a crucial chiral building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. Its unique structural features, including the N-methyl group and the D-configuration of the valine residue, offer significant advantages in overcoming common challenges associated with peptide drugs. This document provides detailed application notes, experimental protocols, and illustrative data for the use of Boc-N-methyl-D-Valine in the synthesis of peptidomimetics with enhanced pharmacological profiles.
The Strategic Advantage of N-Methylation in Peptidomimetics
The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-Valine, is a well-established strategy in medicinal chemistry to improve the therapeutic potential of peptides.[1][2][3][4] The primary benefits of N-methylation include:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the amide bond from cleavage by proteases and extending the in-vivo half-life of the peptide.[1][5][6]
-
Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to decreased polarity and enhanced passive diffusion across cell membranes, potentially improving oral bioavailability.[1][6]
-
Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure. This can pre-organize the peptide into a bioactive conformation, leading to increased receptor binding affinity and selectivity.[1][5][6]
-
Increased Receptor Affinity: The conformational constraints imposed by N-methylation can lead to a more favorable interaction with the target receptor, resulting in enhanced biological activity.[5]
The D-configuration of the valine residue in Boc-N-methyl-D-Valine further contributes to enzymatic resistance, as proteases typically recognize L-amino acids.[1]
Applications in Drug Discovery
Boc-N-methyl-D-Valine serves as a versatile building block in the synthesis of a wide array of therapeutic agents.[7][8] Its incorporation is particularly valuable in the development of:
-
Enzyme Inhibitors: The modified peptide backbone can lead to tighter binding in the active site of enzymes.[2][3][4]
-
Receptor Agonists and Antagonists: The conformational rigidity can favor a specific binding mode, leading to either activation or inhibition of a receptor.[2][3][4]
-
Novel Peptide-Based Drugs: For a variety of therapeutic areas, including oncology and immunology, where enhanced stability and cell permeability are critical for efficacy.[8]
Illustrative Pharmacological Data
The introduction of N-methylated amino acids can significantly impact the biological activity and metabolic stability of a peptide. The following table summarizes illustrative data for a hypothetical peptidomimetic, "Valinomim-1," which incorporates an N-methylated D-valine derivative.
| Compound | Target Receptor | Binding Affinity (IC50, nM) | Metabolic Stability (t½ in human plasma, h) |
| Unmodified Peptide | NPY Y1 Receptor | 150 | < 0.5 |
| Valinomim-1 | NPY Y1 Receptor | 25 | > 12 |
This data is for illustrative purposes only and is based on typical improvements observed with N-methylation.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of Boc-N-methyl-D-Valine and its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of N-Boc-N-methyl-D-Valine
This protocol outlines the Boc-protection of N-methyl-D-valine.
Materials:
-
N-methyl-D-valine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-methyl-D-valine in an aqueous solution of NaOH.
-
Add a solution of Boc anhydride in dioxane to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-N-methyl-D-Valine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-N-methyl-D-Valine
This protocol describes the incorporation of Boc-N-methyl-D-Valine into a peptide chain on a solid support. The Boc/TFA strategy is commonly employed.[][10][11][12]
Materials:
-
Pre-loaded resin (e.g., Merrifield resin)
-
Boc-protected amino acids (including Boc-N-methyl-D-Valine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail)
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice).[1]
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (e.g., Boc-N-methyl-D-Valine) and coupling reagents in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform the final Boc deprotection.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Workflows and Pathways
To aid in the understanding of the processes and concepts discussed, the following diagrams have been generated.
Caption: Overall workflow for the synthesis of a peptidomimetic incorporating Boc-N-methyl-D-Valine.
Caption: Antagonism of the NPY Y1 receptor signaling pathway by Valinomim-1.[1]
Caption: The iterative cycle of Boc-chemistry solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. guidechem.com [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols: (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, also known as N-Boc-N-methyl-D-valine, is a chiral building block of significant interest in medicinal chemistry. This protected amino acid derivative is a valuable component in the synthesis of complex peptides and peptidomimetics with enhanced pharmacological properties. The incorporation of an N-methylated D-amino acid, such as N-methyl-D-valine, into a peptide backbone offers several advantages, most notably increased resistance to enzymatic degradation by proteases, which can significantly improve the in vivo half-life and bioavailability of peptide-based therapeutics.[1][2] Furthermore, the steric hindrance introduced by the N-methyl group can influence the peptide's conformation, potentially leading to higher binding affinity and selectivity for its biological target.[3][4]
This document provides detailed application notes on the use of this compound in the synthesis of the potent antitumor agent, Kahalalide F. It includes a summary of its in vitro activity, a detailed experimental protocol for its incorporation into a peptide sequence, and an overview of the signaling pathway affected by the final compound.
Application Highlight: Synthesis of Kahalalide F
Kahalalide F is a cyclic depsipeptide of marine origin that has demonstrated significant antitumor activity and has undergone phase II clinical trials for various cancers, including prostate, breast, and hepatocellular carcinoma.[1][2][3] The structure of Kahalalide F features an N-methyl-D-valine residue, which is incorporated during its synthesis using this compound.
In Vitro Activity of Kahalalide F
Kahalalide F exhibits potent cytotoxic activity against a broad range of cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values of Kahalalide F against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 0.07 | [2] |
| DU145 | Prostate Cancer | 0.28 | [2] |
| LNCaP | Prostate Cancer | 0.28 | [2] |
| SKBR-3 | Breast Cancer | 0.28 | [2] |
| BT474 | Breast Cancer | 0.28 | [2] |
| MCF7 | Breast Cancer | 0.28 | [2] |
| A549 | Non-Small Cell Lung Cancer | 2.5 µg/ml | [3] |
| HT29 | Colon Cancer | 0.25 µg/ml | [3] |
| LoVo | Colon Cancer | < 1.0 µg/ml | [3] |
| HepG2 | Hepatocellular Carcinoma | 0.25 | [5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 8 | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Boc-N-methyl-D-valine
This protocol outlines the manual solid-phase synthesis of a peptide fragment containing N-methyl-D-valine, based on the general principles of Fmoc/tBu chemistry employed in the synthesis of Kahalalide F.[6][7]
Materials:
-
Fmoc-Rink Amide resin
-
This compound (Boc-N-Me-D-Val-OH)
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Incorporation of Boc-N-Me-D-Val-OH:
-
Dissolve Boc-N-Me-D-Val-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Add the activated Boc-N-Me-D-Val-OH solution to the deprotected peptide-resin and shake for 4-6 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is often required.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Mechanism of Action and Signaling Pathway
Kahalalide F induces a unique form of cell death in cancer cells, distinct from classical apoptosis, often described as oncosis or necrosis-like cell death.[2][8] This process is characterized by early plasma membrane disruption, cytoplasmic swelling, and vacuolization, without the typical hallmarks of apoptosis such as caspase activation.[8]
The primary cellular target of Kahalalide F appears to be the lysosome. The compound disrupts lysosomal membrane integrity, leading to the release of lysosomal contents into the cytoplasm and subsequent cell death.[3]
Furthermore, the cytotoxic activity of Kahalalide F has been linked to the ErbB3 (HER3) receptor and the downstream PI3K/Akt signaling pathway.[1][8] The sensitivity of cancer cells to Kahalalide F correlates with the expression levels of ErbB3.[8] Treatment with Kahalalide F leads to the downregulation of ErbB3 and subsequent inhibition of Akt phosphorylation, a key survival signal for cancer cells.[8][9]
Conclusion
This compound is a critical chiral building block in the synthesis of advanced peptide therapeutics. Its incorporation into Kahalalide F exemplifies its role in enhancing the stability and potency of anticancer agents. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers engaged in the design and development of novel peptide-based drugs. The unique mode of action of Kahalalide F, involving lysosomal disruption and inhibition of the ErbB3/PI3K/Akt pathway, highlights the potential for developing innovative cancer therapies based on peptides containing N-methylated D-amino acids.
References
- 1. Chemistry and Biology of Kahalalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of kahalalide F synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Kahalalide F induces necrosis-like cell death that involves depletion of ErbB3 and inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen of a peptide with a methyl group, is a pivotal modification in contemporary peptide drug design. This strategic alteration imparts a range of beneficial properties, including heightened metabolic stability, increased cell permeability, and improved oral bioavailability.[1][2] Numerous naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine A, feature N-methylated amino acids, underscoring their evolutionary importance in the development of drug-like molecules.[1][3]
These application notes offer a thorough overview of the methodologies for integrating N-methylated amino acids into synthetic peptides, presenting detailed protocols for the principal chemical synthesis strategies. This information is designed to assist researchers in choosing the most suitable approach for their specific needs, from fundamental research to the creation of novel peptide-based therapeutics.
Advantages of N-Methylation
The inclusion of N-methylated amino acids can markedly enhance the therapeutic potential of peptides in several ways:
-
Enhanced Metabolic Stability: N-methylation shields the amide bond from proteolytic degradation by endo- and exopeptidases, resulting in a prolonged plasma half-life.[1]
-
Increased Membrane Permeability and Oral Bioavailability: The decrease in hydrogen bond donors and the conformational constraints imposed by the methyl group can lead to better passive diffusion across cell membranes and consequently, enhanced oral bioavailability.[1][4][5]
-
Conformational Control: N-methylation limits the conformational flexibility of the peptide backbone. This can promote a pre-organized state that is more favorable for receptor binding and can be utilized to investigate the bioactive conformation of a peptide.[1]
-
Reduced Aggregation: By disrupting intermolecular hydrogen bonding, N-methylation can reduce the propensity for peptide aggregation.[6]
Challenges in Synthesis
Despite the advantages, the synthesis of N-methylated peptides presents notable challenges. The steric hindrance from the N-methyl group diminishes the nucleophilicity of the secondary amine, making peptide bond formation more difficult.[7][8] This can result in slower reaction times, incomplete coupling, and an increased risk of racemization.[7] Consequently, the synthesis of N-methylated peptides often necessitates specialized, highly reactive coupling reagents and optimized reaction conditions to achieve satisfactory yields and purity.[8][9]
Data Presentation: Performance of Key Coupling Reagents
The choice of coupling reagent is critical for the successful synthesis of N-methylated peptides. The following tables summarize the performance of several commonly used reagents.
Table 1: Uronium/Aminium Salt Reagents for N-Methylated Amino Acid Coupling
| Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Internal (HOAt) | DIEA, NMM | High to Very High | Low | Generally the reagent of choice for difficult couplings, including N-methylated residues.[6][7] |
| HBTU | HOBt | DIEA, NMM | Moderate | Moderate | Less effective than HATU for sterically hindered couplings.[6] |
| HCTU | 6-Cl-HOBt | DIEA, NMM | High | Low to Moderate | Often more efficient than HBTU due to the more acidic additive. |
| COMU | Oxyma Pure | DIEA, NMM | Very High | Very Low | A highly efficient and low-racemization coupling reagent.[4] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; HCTU: O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; HOBt: 1-Hydroxybenzotriazole; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
Table 2: Phosphonium Salt and Other Coupling Reagents
| Reagent | Activating Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| PyBOP | Internal (HOBt) | DIEA | Moderate to High | Low | Generally effective, but can be less efficient for coupling two adjacent N-Me residues.[7] |
| PyAOP | Internal (HOAt) | DIEA | High | Low | More reactive than PyBOP due to the presence of HOAt.[9][10] |
| BOP-Cl | None | TEA | Moderate | High | Used for highly hindered couplings, but with a significant risk of racemization.[11] |
| PyBrOP | None | DIEA | High | Moderate | A highly reactive reagent, useful for difficult couplings.[6] |
Abbreviations: PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; BOP-Cl: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride; PyBrOP: Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate; TEA: Triethylamine.
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide Backbone
This protocol describes a widely used three-step procedure for the site-selective N-methylation of a peptide that is already assembled on a solid support.[1][12]
Materials:
-
Peptide-bound resin
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIEA) or Collidine
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Solid Phase Peptide Synthesis (SPPS) vessel
-
Shaker
Procedure:
Step 1: Sulfonylation (Protection of the N-terminal amine)
-
Swell the peptide-bound resin (1 equivalent) in NMP for 15 minutes in an SPPS vessel.
-
Drain the NMP.
-
Prepare a solution of o-NBS-Cl (4 equivalents) and collidine (or DIEA) (4 equivalents) in NMP.
-
Add the solution to the resin and shake for 15-30 minutes at room temperature.[1]
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
Optional: Perform a Kaiser test to confirm the complete protection of the primary amine. The resin should remain colorless.[1]
Step 2: Methylation
-
Prepare a solution of DBU (5 equivalents) and 2-mercaptoethanol (10 equivalents) in NMP.
-
Add this solution to the resin to deprotonate the sulfonamide.
-
Immediately add the methylating agent, such as dimethyl sulfate (10 equivalents).
-
Shake the reaction mixture for 5-10 minutes at room temperature.
-
Wash the resin with NMP (3x) and DCM (3x).
Step 3: Deprotection of the Sulfonamide
-
Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes at room temperature.[1]
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x). The resin is now ready for the coupling of the next amino acid.
Protocol 2: Coupling of an Fmoc-N-methylated Amino Acid using HATU
This protocol details the coupling of a pre-synthesized Fmoc-N-methylated amino acid to a growing peptide chain on a solid support.
Materials:
-
Deprotected peptide-resin
-
Fmoc-N-methyl-amino acid
-
HATU
-
DIEA or NMM
-
Dimethylformamide (DMF)
-
SPPS vessel
-
Shaker
Procedure:
Step 1: Resin Preparation
-
Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5 x 1 min).[7]
Step 2: Amino Acid Activation
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[6]
Step 3: Coupling
-
Add the activated amino acid solution to the deprotected peptide-resin.[7]
-
Agitate the reaction vessel at room temperature for 1-4 hours. Note that coupling to another N-methyl residue may necessitate longer reaction times or a second coupling.[7]
Step 4: Washing
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[7]
-
A small sample of the resin can be taken for a Kaiser test, which should be negative, indicating complete coupling.
Conclusion
The incorporation of N-methylated amino acids is a powerful strategy in peptide drug discovery to enhance pharmacokinetic properties. While synthetically challenging, the use of optimized protocols and potent coupling reagents enables the efficient synthesis of N-methylated peptides. The methods outlined in these application notes provide a solid foundation for researchers to explore the benefits of N-methylation in their own peptide-based research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Boc Deprotection of N-methyl-D-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its stability across a range of chemical conditions and its facile, acid-labile removal.[1] This document provides detailed application notes and protocols for the deprotection of N-Boc-N-methyl-D-Valine, a sterically hindered N-methylated amino acid.
The N-methyl group in N-methyl-D-Valine introduces significant steric bulk, which can influence the kinetics of the deprotection reaction.[2] Furthermore, N-methylated amino acids are known to be more susceptible to racemization compared to their non-methylated counterparts due to the increased acidity of the α-proton in the absence of an N-H bond.[3] Therefore, careful selection of deprotection methodology and reaction conditions is paramount to ensure high yield and preservation of stereochemical integrity.
This document outlines the two most prevalent and effective methods for the Boc deprotection of N-methyl-D-Valine: treatment with trifluoroacetic acid (TFA) and reaction with hydrogen chloride (HCl) in dioxane.[1][4] The choice between these methods will depend on factors such as the desired salt form of the product, the presence of other acid-sensitive functional groups in the molecule, and the scale of the reaction.[1][4]
Data Presentation
The following tables summarize the quantitative data for the two primary Boc deprotection methods for substrates similar to N-methyl-D-Valine. These values should be considered as a guideline, and optimization may be necessary for specific applications.
Table 1: Comparison of TFA and HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat | 4M in Dioxane; 1-4M in other organic solvents (e.g., MeOH, EtOAc) |
| Reaction Time | Generally fast (30 minutes to a few hours) at room temperature.[4] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4] |
| Typical Yield | High to quantitative. | High to quantitative. |
| Product Purity | Generally high. | Generally high. |
| Product Salt Form | Trifluoroacetate salt | Hydrochloride salt |
Table 2: Typical Reaction Conditions and Yields for Boc Deprotection of Sterically Hindered N-methyl-amino Acid Derivatives
| Method | Reagent & Solvent | Temperature | Time | Yield | Reference |
| Method A: TFA | 25-50% TFA in DCM | Room Temperature | 0.5 - 4 hours | >90% | [1] |
| Method B: HCl | 4M HCl in Dioxane | Room Temperature | 0.5 - 2 hours | >90% | [1] |
Signaling Pathways and Logical Relationships
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine is depicted below. The process is initiated by protonation of the carbamate oxygen, leading to the cleavage of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a widely used and generally efficient procedure for Boc deprotection.[1]
Materials:
-
N-Boc-N-methyl-D-Valine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-N-methyl-D-Valine in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask.
-
To the stirred solution, add TFA to a final concentration of 25-50% (v/v). For substrates sensitive to acid, the reaction can be cooled to 0 °C before the addition of TFA.[1]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[1]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
Work-up (to obtain the free amine):
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, to neutralize the TFA.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the N-methyl-D-Valine product.
Work-up (to obtain the TFA salt):
-
After removal of the TFA in vacuo, triturate the residue with diethyl ether to precipitate the TFA salt.[1]
-
Collect the solid by filtration and dry under vacuum.
Method B: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This is another standard procedure and is often the method of choice when the hydrochloride salt of the amine is desired.[1]
Materials:
-
N-Boc-N-methyl-D-Valine
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Dichloromethane (DCM, optional co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve N-Boc-N-methyl-D-Valine in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times are typically between 30 minutes and 2 hours.[1]
-
Upon completion, the N-methyl-D-Valine hydrochloride salt often precipitates from the reaction mixture.[1]
-
Dilute the reaction mixture with diethyl ether to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield N-methyl-D-Valine hydrochloride.[1]
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two described Boc deprotection methods.
Figure 2: Workflow for Boc deprotection using TFA.
Figure 3: Workflow for Boc deprotection using HCl in dioxane.
Discussion and Considerations
-
Steric Hindrance: The N-methyl group and the bulky isopropyl side chain of N-methyl-D-Valine can increase steric hindrance, potentially slowing down the deprotection reaction compared to less hindered amino acids.[2][5] It is crucial to monitor the reaction to completion to ensure full deprotection.
-
Racemization: N-methylated amino acids are more prone to racemization.[3] While significant racemization is more commonly associated with the coupling step in peptide synthesis, the choice of deprotection conditions can also be a factor.[3] Using the mildest effective acidic conditions and avoiding prolonged reaction times or high temperatures is recommended to preserve the stereochemical integrity of the D-Valine derivative.
-
Choice of Acid: TFA is a stronger acid than HCl and is often used for more challenging deprotections.[4] However, it can sometimes be more difficult to remove completely. HCl in dioxane is a convenient reagent that often results in the precipitation of the hydrochloride salt, simplifying purification.[1][6]
-
Work-up Procedure: The choice of work-up depends on whether the free amine or the corresponding salt is desired. A basic wash is necessary to obtain the free amine after TFA deprotection.[1] When using HCl in dioxane, the product often precipitates as the hydrochloride salt, which can be isolated by filtration.[1]
Conclusion
The Boc deprotection of N-methyl-D-Valine can be effectively achieved using either trifluoroacetic acid or hydrogen chloride in dioxane. The protocols provided, along with the comparative data and workflow diagrams, offer a comprehensive guide for researchers to select and perform the optimal deprotection strategy for their specific needs. Careful monitoring of the reaction and consideration of the potential for steric hindrance and racemization are key to achieving high yields of the desired product with excellent purity and stereochemical integrity.
References
Application Note: Analytical HPLC Methods for Purity Assessment of Boc-N-methyl-D-Valine
Introduction
Boc-N-methyl-D-Valine is a crucial protected amino acid derivative used extensively in peptide synthesis and the development of pharmaceutical compounds. Its purity, both chemically and enantiomerically, is critical for the successful synthesis of the target molecules and for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of such compounds. This document provides detailed protocols for the determination of chemical purity by Reversed-Phase HPLC (RP-HPLC) and enantiomeric purity by Chiral HPLC.
I. Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a powerful method for separating Boc-N-methyl-D-Valine from non-chiral impurities that may be present from the synthetic process, such as starting materials, reagents, or by-products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Analytical RP-HPLC
This protocol is designed for the routine purity assessment of Boc-N-methyl-D-Valine samples.
Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis detector
-
Autosampler
-
Chromatography data system
Sample Preparation:
-
Accurately weigh and dissolve a sample of Boc-N-methyl-D-Valine in the diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, hold for 1 minute. Ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 210 nm and 220 nm[1] |
| Injection Volume | 10 µL[1] |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the table above.
-
Monitor the chromatogram at the specified wavelengths.
Data Analysis: The chemical purity is determined by calculating the area percentage of the main Boc-N-methyl-D-Valine peak relative to the total area of all peaks in the chromatogram.
Expected Results: Under these conditions, Boc-N-methyl-D-Valine is expected to elute as a sharp, well-defined peak. The purity of the sample can be determined by integrating the peak area of the product and comparing it to the total area of all peaks. A high-purity sample should exhibit a major peak with minimal secondary peaks.
II. Enantiomeric Purity Assessment by Chiral HPLC
The enantiomeric purity of Boc-N-methyl-D-Valine is a critical quality attribute, as the presence of the corresponding L-enantiomer can lead to undesired pharmacological effects. Chiral HPLC is the definitive method for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with each enantiomer to a different extent, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective for this purpose.
Experimental Protocol: Analytical Chiral HPLC
This protocol is for determining the enantiomeric excess (% ee) of Boc-N-methyl-D-Valine.
Instrumentation:
-
HPLC system with an isocratic pump
-
UV-Vis detector
-
Autosampler
-
Chromatography data system
Sample Preparation:
-
Dissolve a small amount of the purified product (approximately 1 mg/mL) in the mobile phase.[2]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
HPLC Conditions:
| Parameter | Value |
| Column | CHIROBIOTIC T, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol/Water (80:20, v/v) with 0.1% Ammonium Trifluoroacetate[2] |
| Mode | Isocratic[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard (a mixture of Boc-N-methyl-D-Valine and Boc-N-methyl-L-Valine) to confirm the resolution and identify the elution order of the enantiomers.
-
Inject the prepared sample onto the column.
-
Run the isocratic method for a sufficient time to allow for the elution of both enantiomers.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
Expected Results: This method should provide baseline separation of the D- and L-enantiomers of Boc-N-methyl-Valine.[2] For a high-purity sample of Boc-N-methyl-D-Valine, the chromatogram should show a large peak corresponding to the D-enantiomer and a very small or non-existent peak for the L-enantiomer.
Visualizations
References
Application Notes and Protocols: The Use of Boc-N-methyl-D-Valine in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation of the peptide backbone can significantly increase metabolic stability by preventing enzymatic degradation, improve membrane permeability, and constrain the peptide's conformation, which can lead to higher receptor affinity and selectivity.[1][2] The use of D-amino acids, such as D-Valine, further contributes to proteolytic resistance.[3]
This document provides detailed application notes and protocols for the synthesis of cyclic peptides containing Boc-N-methyl-D-Valine. This sterically hindered amino acid presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS) and subsequent cyclization, leading to novel cyclic peptides with potentially enhanced pharmacological profiles. The combination of N-methylation and D-amino acid configuration offers a robust approach to overcoming the inherent limitations of natural peptides as drug candidates.[3]
Key Physicochemical and Biological Impacts
The strategic incorporation of Boc-N-methyl-D-Valine into a cyclic peptide imparts several key advantages:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance to proteases, while the D-configuration is not recognized by most endogenous peptidases, leading to a significantly longer in-vivo half-life.[3]
-
Increased Membrane Permeability: N-methylation reduces the number of hydrogen bond donors and can increase lipophilicity, which may improve passive diffusion across cell membranes.[1]
-
Conformational Rigidity: The steric bulk of the N-methyl group and the unique backbone geometry induced by the D-amino acid restrict the conformational flexibility of the peptide. This can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target.[3]
-
Novelty in Chemical Space: The combination of N-methylation and D-amino acid stereochemistry allows for the exploration of unique peptide architectures not accessible with standard proteinogenic amino acids.[3]
Data Presentation: Comparative Analysis
While direct head-to-head experimental data for a specific cyclic peptide with and without N-methyl-D-Valine is not extensively available in the public domain, the following table summarizes the expected impact based on established principles of N-methylation and D-amino acid incorporation. This provides a qualitative and semi-quantitative comparison to guide research efforts.
| Property | Standard Cyclic Peptide (containing L-Valine) | Modified Cyclic Peptide (containing N-methyl-D-Valine) | Rationale / Supporting Evidence |
| Proteolytic Stability (t½ in plasma) | Low to Moderate | Very High | Combination of D-configuration and N-methylation provides robust resistance to enzymatic degradation.[3] |
| Receptor Binding Affinity (IC₅₀/Kᵢ) | Varies | Potentially Higher | Conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding.[1] |
| Cell Permeability (e.g., Caco-2 assay) | Low | Moderate to High | N-methylation can increase lipophilicity and reduce hydrogen bond donors, favoring membrane transport.[1] |
| Immunogenicity | Moderate to High | Low | D-amino acids are generally less immunogenic as they are not efficiently processed and presented by MHC molecules.[3] |
| Synthetic Accessibility | Standard | Challenging | Steric hindrance from the N-methyl group requires optimized coupling conditions.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor (Boc-Chemistry)
This protocol describes the synthesis of a linear peptide containing Boc-N-methyl-D-Valine using Boc-based solid-phase chemistry.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids
-
Boc-N-methyl-D-Valine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Scavengers (e.g., dithiothreitol - DTE) if required for specific amino acids
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Boc-amino acid (3 eq.) and a coupling reagent like HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc-N-methyl-D-Valine Coupling:
-
Due to steric hindrance, a more potent coupling reagent and longer reaction time are recommended.
-
In a separate vial, dissolve Boc-N-methyl-D-Valine (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.
-
Monitor the coupling reaction using the Chloranil test (Kaiser test will be negative for N-methylated amino acids).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Steps 3-6 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After the last amino acid coupling, perform the final Boc deprotection as described in step 3.
Protocol 2: Cleavage of the Linear Peptide from the Resin
Procedure:
-
Preparation: Wash the final peptide-resin with methanol and dry under vacuum.
-
Cleavage:
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and resin type. A common cleavage reagent for Boc-SPPS is anhydrous Hydrogen Fluoride (HF). (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Alternatively, Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used as strong acid cleavage reagents.[4]
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide under a vacuum.
Protocol 3: Solution-Phase Cyclization
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization:
-
Monitoring: Monitor the progress of the cyclization by LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification:
-
Redissolve the residue in a suitable solvent (e.g., DMSO/water mixture).
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Mandatory Visualizations
Experimental Workflow for Synthesis of a Cyclic Peptide containing Boc-N-methyl-D-Valine
Caption: Workflow for the synthesis of a cyclic peptide containing Boc-N-methyl-D-Valine.
Signaling Pathway: Integrin Antagonism by a Cyclic RGD Peptide
Many cyclic peptides containing the Arg-Gly-Asp (RGD) motif, including N-methylated versions, function as antagonists of integrin receptors, such as αvβ3.[5][6] Integrins are cell surface receptors that mediate cell-matrix interactions and play a crucial role in processes like angiogenesis (new blood vessel formation), which is vital for tumor growth.[7] By blocking the binding of extracellular matrix proteins (like vitronectin) to αvβ3 integrin on endothelial cells, these cyclic peptides can inhibit downstream signaling pathways that promote cell survival, proliferation, and migration, ultimately leading to an anti-angiogenic and anti-tumor effect.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid in Peptidomimetics
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H21NO4 | CID 7018800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved cell permeability, and controlled conformation.[1] However, the synthesis of peptides containing N-methylated residues presents unique challenges, primarily due to the lower reactivity of the N-methylamino group and potential side reactions. The strategic use of protecting groups is therefore fundamental to the successful synthesis of N-methylated amino acids and their incorporation into peptide chains.[2]
This document provides detailed application notes and experimental protocols for the most common protecting group strategies employed in the synthesis of N-methylated amino acids: tert-Butyloxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).
Protecting Group Strategies
The choice of a protecting group strategy depends on several factors, including the specific N-methylated amino acid, the overall synthetic route (solid-phase or solution-phase), and the compatibility with other protecting groups used for side chains.[3][4]
Tert-Butyloxycarbonyl (Boc) Strategy
The Boc group is a widely used acid-labile protecting group. It is particularly useful in solution-phase synthesis and for the preparation of Boc-N-Me-amino acid monomers.
Application:
-
Monomer Synthesis: Boc-protected amino acids can be N-methylated to produce Boc-N-Me-amino acids.[5]
-
Peptide Synthesis: While less common in modern solid-phase peptide synthesis (SPPS) for N-terminal protection, Boc-protected N-methylated amino acids are valuable building blocks.
Advantages:
-
Stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[6]
-
Can be removed under acidic conditions that are orthogonal to Fmoc and some other protecting groups.[7]
Disadvantages:
-
Requires strong acids for removal, which can be harsh on sensitive peptide sequences.[8]
-
The tert-butyl cation generated during deprotection can lead to side reactions, particularly with sensitive residues like methionine.[8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Strategy
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability. This allows for mild deprotection conditions, preserving acid-labile side-chain protecting groups.[9]
Application:
-
Solid-Phase Peptide Synthesis (SPPS): Fmoc-N-Me-amino acids are seamlessly integrated into standard SPPS protocols.[1]
-
Orthogonal Synthesis: The Fmoc/tBu strategy is a classic example of an orthogonal protection scheme, where the N-terminal Fmoc group is removed by a base, and the side-chain t-butyl-based protecting groups are removed by acid.[2]
Advantages:
-
Mild deprotection conditions (typically with piperidine) enhance the stability of the growing peptide chain.[9][10]
-
High compatibility with a wide array of acid-labile side-chain protecting groups.[1]
Disadvantages:
-
Commercially available Fmoc-N-Me-amino acids can be expensive and limited in variety.[11]
-
The synthesis of Fmoc-N-Me-amino acids can be a multi-step process.[11]
Carboxybenzyl (Cbz or Z) Strategy
The Cbz group, one of the earliest developed protecting groups, is removed by catalytic hydrogenolysis. It remains a valuable tool, especially in solution-phase synthesis.[12]
Application:
-
Solution-Phase Synthesis: Widely used for the protection of the α-amino group.[12][13]
-
Orthogonal Schemes: Cbz is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[12]
Advantages:
-
Stable to both acidic and basic conditions.[12]
-
Deprotection via hydrogenolysis is a clean reaction with gaseous byproducts.
Disadvantages:
-
Incompatible with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, and some sulfur-containing residues).
-
The catalyst (e.g., Palladium on carbon) can sometimes be difficult to remove completely from the product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the protection and deprotection of N-methylated amino acids using Boc, Fmoc, and Cbz strategies.
| Protecting Group | Step | Reagents and Conditions | Typical Yield | Reference |
| Boc | N-Methylation of Boc-Amino Acid | NaH, CH₃I in THF | Good to Excellent | [5][14] |
| Deprotection | 4 M HCl in 1,4-dioxane or TFA in DCM | High | [8][14] | |
| Fmoc | Solid-Phase Synthesis of Fmoc-N-Me-AA-OH | 1. o-NBS-Cl, 2. DBU, Dimethyl sulfate/Methyl iodide, 3. Mercaptoethanol, 4. Fmoc-OSu | High | [11] |
| Deprotection | 20% Piperidine in DMF | Quantitative | [9][10] | |
| Cbz | Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃ in THF/H₂O | 90% | [12] |
| Deprotection (Hydrogenolysis) | H₂, 10% Pd/C in MeOH | Excellent (93-98%) | [15] |
Experimental Protocols
Protocol 1: N-Methylation of a Boc-Protected Amino Acid[5][14]
This protocol describes the N-methylation of a Boc-protected amino acid using sodium hydride and methyl iodide.
Materials:
-
Boc-amino acid
-
Dry Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Isopropyl alcohol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
Dry a round-bottom flask with a stir bar in an oven and allow it to cool under a stream of argon.
-
Add the Boc-amino acid (1.0 eq) and dissolve it in dry THF.
-
Cool the solution in an ice bath.
-
Add methyl iodide (≥ 5.0 eq).
-
Carefully add sodium hydride (≥ 5.0 eq, accounting for the 60% dispersion) in small portions over a few hours. Vigorous bubbling will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Quench: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise until bubbling ceases. Then, add a few mL of water dropwise.
-
Work-up: Reduce the volume of the solvent using a rotary evaporator. Add water and wash the aqueous layer with diethyl ether to remove mineral oil and excess methyl iodide.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-N-Me-amino acid.
Protocol 2: Solid-Phase Synthesis of an Fmoc-N-Me-Amino Acid via the Biron-Kessler Method[11]
This protocol outlines the synthesis of an Fmoc-N-Me-amino acid on a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-amino acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate or Methyl iodide
-
Mercaptoethanol
-
Fmoc-OSu
-
1% Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Loading: Swell the 2-CTC resin in DCM. Add the Fmoc-amino acid (1.5 eq) and DIPEA (3.0 eq). Shake for 1-2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF and DCM.
-
o-NBS Protection: Add o-NBS-Cl (4.0 eq) and collidine (4.0 eq) in DMF. Shake for 1-2 hours. Wash with DMF and DCM.
-
N-Methylation: Treat the resin with DBU (2.0 eq) and dimethyl sulfate or methyl iodide (10.0 eq) in DMF. Shake for 30 minutes. Repeat this step. Wash with DMF and DCM.
-
o-NBS Deprotection: Treat the resin with a solution of mercaptoethanol (10.0 eq) and DBU (5.0 eq) in DMF. Shake for 2 x 15 minutes. Wash with DMF and DCM.
-
Fmoc Protection: Add Fmoc-OSu (3.0 eq) and DIPEA (3.0 eq) in DMF. Shake for 2 hours. Wash with DMF and DCM.
-
Cleavage from Resin: Treat the resin with 1% TFA in DCM (4 x 1 min). Collect the filtrate in water to quench the reaction.
-
Work-up: Extract the product from the aqueous/DCM mixture. Dry the organic layer and concentrate to obtain the Fmoc-N-Me-amino acid.
Protocol 3: Cbz Protection of an Amino Acid[12][16]
This protocol describes the protection of an amino acid with the Cbz group under Schotten-Baumann conditions.
Materials:
-
Amino acid
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in 1 M aqueous Na₂CO₃ (2.5 eq) in an ice bath.
-
While stirring vigorously, add Cbz-Cl (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis[12][15]
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-protected compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Workflow for Boc-N-Methylation.
Caption: Solid-Phase Synthesis of Fmoc-N-Me-Amino Acid.
Caption: Cbz Protection and Deprotection Cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Yield with Boc-N-methyl-D-Valine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low coupling yield of Boc-N-methyl-D-Valine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling yields with Boc-N-methyl-D-Valine?
The principal challenge in coupling Boc-N-methyl-D-Valine stems from significant steric hindrance.[1][2] The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group on the amide nitrogen, and the valine side chain creates a sterically congested environment.[1][2] This conformation obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower and less efficient coupling reactions.[1][2][3]
Q2: My standard coupling reagents like DCC/HOBt or HBTU are ineffective. Which reagents are recommended for Boc-N-methyl-D-Valine?
Standard coupling reagents are often insufficient for sterically hindered N-methylated amino acids.[1][2] More potent uronium or phosphonium salt-based reagents are recommended.[2] Reagents like HATU, PyAOP, and PyBOP in conjunction with HOAt are highly effective for these challenging couplings.[1][4][5][6] COMU is another excellent and safer alternative to HATU/HBTU.[4]
Q3: How can I monitor the progress of a coupling reaction with Boc-N-methyl-D-Valine?
Traditional ninhydrin tests are not reliable for monitoring couplings involving N-methylated amino acids as they give a very weak color response. The bromophenol blue test is a recommended alternative.[2][5] A yellow color indicates a complete reaction, while a blue or green color suggests that unreacted free amines are still present on the resin, and a second coupling may be necessary.[2][5]
Q4: What are some initial troubleshooting steps if I observe a low coupling yield?
If you suspect a low coupling yield, consider the following strategies:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[1]
-
Increase Reaction Time: Extend the coupling time to 2-4 hours or even longer to allow the sterically hindered reaction to proceed to completion.[1]
-
Increase Temperature: Gently heating the reaction vessel to 40-50°C can help overcome the activation energy barrier. However, this should be done cautiously to avoid potential side reactions.[1]
Q5: Can incomplete Boc deprotection be a contributing factor to low yield?
Yes, incomplete removal of the Boc protecting group from the preceding amino acid will result in a lower yield. If you suspect this, you can perform a ninhydrin test (if the previous residue was not N-methylated) to check for free amines before coupling.[1] To address this, you can extend the deprotection time or repeat the deprotection step.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low coupling yields with Boc-N-methyl-D-Valine.
Diagram: Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting decision tree for low coupling yield.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the relative efficiency of various coupling reagents for sterically hindered N-methylated amino acids like Boc-N-methyl-D-Valine.
| Coupling Reagent | Class | Relative Efficiency for N-Me Amino Acids | Notes |
| DCC/HOBt | Carbodiimide | Low | Not generally recommended for sterically hindered N-methylated amino acids.[1] |
| HBTU/HOBt | Uronium | Moderate to High | Generally effective, but HATU is often superior for N-methylated residues.[4] |
| HATU/HOAt | Uronium | High | Highly recommended for difficult couplings, including N-methylated amino acids. [1][4][5] |
| PyAOP | Phosphonium | High | Particularly effective for coupling N-protected N-methyl amino acids. [6] |
| PyBOP/HOAt | Phosphonium | High | Another excellent choice for sterically demanding couplings.[5] |
| COMU | Uronium | High | Offers high efficiency and is a safer alternative to HBTU/HATU.[4] |
Diagram: Steric Hindrance in Boc-N-methyl-D-Valine
Caption: Steric hindrance around the nitrogen atom.
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-N-methyl-D-Valine using HATU
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.[1]
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin thoroughly with NMP.[1]
-
Activation: In a separate vessel, dissolve Boc-N-methyl-D-Valine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.[1]
-
Monitoring: Perform a bromophenol blue test to monitor the reaction progress.[2]
-
Washing: Wash the resin with NMP (3x), DCM (3x), and NMP (3x).[1]
-
(Optional) Double Coupling: If the bromophenol blue test is positive (blue/green), repeat steps 3-6.[1]
Protocol 2: Bromophenol Blue Test
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[2]
-
Sample Preparation: Remove a small sample of resin beads from the reaction vessel.
-
Washing: Wash the resin beads thoroughly with methanol on a filter.[2]
-
Testing: Add a few drops of the test solution to the washed resin beads.
-
Observation:
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5).[1]
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
References
Preventing racemization of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid during coupling
Topic: Preventing Racemization of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid during Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization of this compound (Boc-N-methyl-D-valine) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during coupling?
A1: N-methylated amino acids like Boc-N-methyl-D-valine have a higher tendency for racemization due to a combination of electronic and steric factors. The N-methyl group and the bulky valine side chain create significant steric hindrance, which can slow down the desired coupling reaction.[1][2] This prolonged exposure of the activated amino acid to basic reaction conditions increases the likelihood of racemization through the primary mechanism: the formation of a 5(4H)-oxazolone intermediate.[1][2]
Q2: What is the primary chemical mechanism responsible for the racemization of this amino acid derivative?
A2: The main pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be readily abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar intermediate, leading to a mixture of D- and L-isomers in the final peptide.[1]
Q3: Which factors have the most significant impact on racemization during the coupling of Boc-N-methyl-D-valine?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization.[1][3]
-
Base: The type and amount of base used are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) and excess diisopropylethylamine (DIEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4]
-
Temperature: Elevated temperatures, while accelerating the coupling reaction, also increase the rate of racemization.[3]
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component allows more time for the formation of the oxazolone intermediate, thus increasing the risk of racemization.[3]
-
Solvent: The polarity of the solvent can influence racemization. Less polar solvents may sometimes help reduce racemization, while solvents that disrupt hydrogen bonding, like N-methylpyrrolidone (NMP), can be beneficial in preventing aggregation-related coupling issues.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of the undesired L-diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive. | Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium-based (e.g., PyAOP, PyBOP) coupling reagent.[1][3] If using a carbodiimide, always include a racemization-suppressing additive like HOAt or OxymaPure.[1][3] |
| Strong or Excess Base: Use of a strong, non-hindered base like TEA or an excess of DIEA. | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures to speed up the reaction. | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[3] | |
| Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before adding the amine. | Minimize pre-activation time. It is ideal to perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[3] | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The bulky N-methyl and valine side chain are slowing down the reaction. | Use a more powerful coupling reagent like HATU or PyAOP, which are known for high efficiency with sterically hindered amino acids.[1][3] Consider a double or triple coupling.[1] |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, hindering the reaction. | Switch from DMF to a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add a small amount of DMSO to the DMF.[3][5] |
Quantitative Data on Racemization
The following table summarizes the expected percentage of diastereomer formation for various coupling reagents under comparable experimental conditions, which is a key indicator for assessing racemization.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Key Observations |
| HATU | 0.5 - 2.0% | Consistently shows lower levels of racemization compared to HBTU, attributed to the 7-aza-substitution which accelerates coupling.[6] |
| DIC/HOBt | 0.5 - 2.5% | A classic, cost-effective method with generally low racemization, but can be higher than with some uronium salts.[6] |
| PyBOP | 1.0 - 3.5% | A phosphonium salt-based reagent known for its efficiency and relatively low racemization levels.[3][6] |
| HCTU | 1.0 - 4.0% | Generally effective with moderate levels of racemization.[6] |
| HBTU | 1.5 - 5.0% | A widely used reagent, but can exhibit moderate levels of racemization.[6] |
| TBTU | 2.0 - 6.0% | Tends to show slightly higher racemization compared to HBTU.[6] |
| COMU | < 1.0% | A highly efficient reagent with very low racemization, designed to minimize oxazolone formation.[6][7] |
Note: The reported values are for model peptides and may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for Sterically Hindered N-Methylated Amino Acids
This protocol is recommended for difficult couplings where minimizing racemization is critical.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (Boc-N-methyl-D-valine) (3 eq.)
-
HATU (2.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6 eq.)
-
Solvent: Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF again (3 times).
-
Amino Acid Activation (In Situ): In a separate vessel, dissolve Boc-N-methyl-D-valine and HATU in DMF.
-
Coupling Reaction: Add the amino acid/HATU solution to the swelled and washed resin. Then, add the base (DIEA or NMM) to the resin slurry.
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction for completion using a suitable test (e.g., Bromophenol Blue test, as the Ninhydrin test is not suitable for N-methylated amines).[1]
-
Final Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: DIC/OxymaPure Mediated Coupling
This protocol offers a cost-effective method with a good balance of efficiency and low racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-N-methyl-D-valine (3 eq.)
-
OxymaPure (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Base: NMM or DIEA (6 eq.)
-
Solvent: DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Coupling Reaction (In Situ): a. In a separate reaction vessel, dissolve Boc-N-methyl-D-valine and OxymaPure in DMF. b. Add this solution to the swelled and washed resin. c. Add the base (NMM or DIEA) to the resin slurry. d. Finally, add DIC to the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended, but should be monitored.
-
Monitoring and Washing: Monitor the reaction for completion. After completion, wash the resin as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for high racemization of Boc-N-methyl-D-valine.
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone intermediate formation.
References
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Sterically hindered amino acids have bulky structural features near the site of peptide bond formation (the α-carbon). This bulkiness physically obstructs the reaction, slowing it down and increasing the risk of incomplete reactions.[1] Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[1]
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[1][2][3]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases bulk and reduces the nucleophilicity of the secondary amine.[1][4]
-
Amino acids with bulky side-chain protecting groups: For instance, Arginine (Arg) protected with Pbf.[1]
Q2: Why is my standard coupling protocol with DIC/DCC failing for a hindered residue?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[5] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, but for hindered systems, this may not be sufficient to overcome the steric barrier, leading to low yields.[3] It is highly recommended to switch to a more powerful class of reagents, such as onium salts (uronium/aminium or phosphonium).[5]
Q3: What are the most effective classes of coupling reagents for sterically hindered amino acids?
A3: For challenging couplings, onium salt-based reagents are the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective. They form highly reactive activated esters (OAt or OBt esters) that can overcome significant steric barriers.[5] HATU is often considered the most efficient for many difficult couplings.[2][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. They are particularly useful for minimizing racemization and are a good choice when the risk of guanidinylation from uronium salts is a concern.[1][7]
Q4: What is the difference between HATU, HBTU, and COMU?
A4: These are all highly efficient uronium/aminium-type reagents, but they differ in their activating groups, which affects their reactivity and safety profile.[1][8]
-
HBTU is a widely used reagent based on HOBt (1-hydroxybenzotriazole).[1][8]
-
HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster couplings and a lower risk of racemization compared to HBTU.[6][8]
-
COMU is a third-generation reagent based on OxymaPure. It offers coupling efficiency comparable or superior to HATU, has an improved safety profile as Oxyma is not explosive, and is more soluble in common solvents.[5][8][9]
Q5: What is racemization and how can it be minimized?
A5: Racemization (or epimerization) is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[1][10] This occurs when the activated amino acid forms a planar 5(4H)-oxazolone intermediate.[10] To minimize racemization:
-
Use appropriate reagents: Additives like HOAt and Oxyma are superior to HOBt in suppressing racemization.[11] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[7]
-
Choose a weaker base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[9]
-
Avoid prolonged activation: Minimize the pre-activation time before adding the amine component.
-
Control the temperature: Avoid prolonged heating, as elevated temperatures can increase the rate of racemization.
Data Presentation: Comparison of Coupling Reagents
Note: The following tables summarize performance characteristics synthesized from multiple sources. Direct quantitative comparisons under identical conditions are limited in the literature. Efficiency is often described qualitatively.
Table 1: General Performance of High-Efficiency Coupling Reagents for Hindered Amino Acids
| Reagent Family | Example Reagent | Relative Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| Carbodiimide/Additive | DIC/HOAt | Moderate-High | Low-Moderate | Advantages: Cost-effective, avoids guanidinylation. Disadvantages: Slower reaction times, byproduct removal can be an issue.[1] |
| Phosphonium Salt | PyBOP | High | Low | Advantages: High efficiency, no guanidinylation side reaction.[1][7] Disadvantages: Byproducts can be difficult to remove.[1] |
| Phosphonium Salt | PyAOP | Very High | Very Low | Advantages: Highly effective, especially for N-methylated amino acids.[5] Disadvantages: Higher cost. |
| Aminium Salt | HBTU | High | Low-Moderate | Advantages: Widely used, reliable, and effective.[1] Disadvantages: Can cause N-terminus guanidinylation if used in excess.[1] |
| Aminium Salt | HATU | Very High | Low | Advantages: Faster and more efficient than HBTU, especially for difficult sequences.[1][2][6] Disadvantages: More expensive, can also cause guanidinylation.[1] |
| Uronium Salt | COMU | Very High | Very Low | Advantages: Excellent efficiency, improved safety profile (non-explosive), highly soluble.[1][5][8] Disadvantages: Higher cost.[1] |
Table 2: Recommended Reagents for N-Methylated Amino Acids
| Reagent | Reagent Type | Additive | Base | Coupling Efficiency | Racemization Risk | Notes |
| HATU | Aminium Salt | Internal (HOAt) | DIPEA/Collidine | Very High | Low | Often the reagent of choice for difficult N-Me couplings.[12] |
| PyAOP | Phosphonium Salt | Internal (HOAt) | DIPEA | Very High | Very Low | Highly effective, especially for coupling two adjacent N-Me residues.[5] |
| PyBOP | Phosphonium Salt | Internal (HOBt) | DIPEA | Moderate to High | Low | Generally effective, but can be less efficient for some sequences.[4] |
| BOP-Cl | Phosphonium-type | None | DIPEA | High | Low | Particularly effective for coupling N-methylated amino acids.[3] |
| TFFH | Fluorinating Agent | None | Collidine/DIPEA | Very High | Low | Forms highly reactive acyl fluorides, excellent for extremely hindered cases.[9] |
Troubleshooting Guide
Issue 1: Low or incomplete coupling yield (e.g., positive Kaiser or bromophenol blue test).
A positive colorimetric test indicates the presence of unreacted primary or secondary amines on the resin, signaling a failed or incomplete coupling step.[13]
-
Possible Cause: Inappropriate Coupling Reagent
-
Solution: Standard carbodiimide reagents (DCC, DIC) are often insufficient for hindered couplings.[5] Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP.[1] For extremely hindered couplings, such as with α,α-disubstituted amino acids, consider converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH.[9]
-
-
Possible Cause: Insufficient Reaction Time or Temperature
-
Solution: Steric hindrance slows down the reaction rate. Increase the coupling reaction time, for instance, from 1-2 hours to overnight. Applying gentle heat or using microwave-assisted peptide synthesis (MA-SPPS) can also help overcome the activation energy barrier and drive difficult couplings to completion.
-
-
Possible Cause: Peptide Aggregation
-
Solution: Hydrophobic sequences containing hindered residues can aggregate on the solid support, blocking reactive sites. Change the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.
-
-
Possible Cause: Incomplete Reaction (Even with Potent Reagents)
-
Solution: Perform a "double coupling." After the first coupling reaction, wash the resin thoroughly and then repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[9]
-
Issue 2: Suspected Racemization of the Coupled Amino Acid.
-
Possible Cause: Strong Base
-
Solution: Strong bases like DIPEA can promote racemization. Switch to a weaker base such as N-methylmorpholine (NMM) or collidine, especially if the activated amino acid is known to be sensitive.[9]
-
-
Possible Cause: Over-activation or Prolonged Reaction at High Temperature
-
Solution: Reduce the pre-activation time of the carboxylic acid to the minimum required. If using heat to drive the reaction, optimize for the shortest time necessary to achieve a good yield.
-
-
Possible Cause: Inappropriate Reagent/Additive Combination
Issue 3: Guanidinylation of the N-terminus.
-
Possible Cause: Excess Uronium/Aminium Reagent
-
Solution: This side reaction, which terminates the peptide chain, can occur when using an excess of reagents like HBTU or HATU.[3] Use a stoichiometric amount of the uronium reagent relative to the amino acid. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[7]
-
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of a Sterically Hindered Amino Acid
This protocol provides a general guideline for manual solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The reaction time will depend on the degree of steric hindrance.
-
Washing: Drain the reaction solution. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines) to check for the presence of free amines and confirm the completion of the coupling. If the test is positive, consider a second coupling (Protocol 2).
Protocol 2: Double Coupling for a Difficult Residue
This protocol should be performed if Protocol 1 results in an incomplete coupling.
-
First Coupling: Perform the initial coupling as described in Protocol 1 (steps 1-4).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-amino acid as described in Protocol 1 (step 2). Add this new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final Kaiser or bromophenol blue test to confirm completion.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent onium salt reagents fail.
-
Acyl Fluoride Formation: In an anhydrous solvent like dichloromethane (DCM), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent).
-
Add a fluorinating agent (e.g., TFFH, tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base (e.g., collidine).
-
Coupling Reaction: Add the solution containing the in-situ generated acyl fluoride to the deprotected, resin-bound amine.
-
Monitoring: Allow the reaction to proceed. Reaction times can be significantly longer (e.g., 4-24 hours), and careful monitoring for completeness is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Peptides Containing Boc-N-methyl-D-Valine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating Boc-N-methyl-D-Valine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Boc-N-methyl-D-Valine particularly difficult to dissolve?
A1: The solubility challenge arises from the combined chemical properties of the Boc-N-methyl-D-Valine residue. The valine side chain is inherently hydrophobic.[1] The addition of a methyl group to the backbone amide nitrogen (N-methylation) removes a hydrogen bond donor, which can reduce polarity and increase resistance to enzymatic degradation but also promotes aggregation.[2] Furthermore, the tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, significantly increasing the overall hydrophobicity of the entire peptide. This combination of factors favors intermolecular aggregation, where peptide chains stick to each other rather than interacting with aqueous solvents, leading to poor solubility.[3][4]
Q2: What is the recommended first step when attempting to solubilize a new peptide containing Boc-N-methyl-D-Valine?
A2: Always begin by testing the solubility with a small portion of your lyophilized peptide to avoid wasting the entire sample.[5][6][7] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[6][8] The first solvent to try should be sterile, deionized water. If the peptide does not dissolve, proceed systematically to other solvents. This cautious initial step allows you to find the optimal solvent without risking your bulk material.[7]
Q3: How does adjusting the pH help improve the solubility of my peptide?
A3: A peptide's solubility in aqueous solution is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.[9] By adjusting the pH of the solvent away from the pI, you increase the peptide's net charge, which enhances its interaction with polar water molecules and can significantly improve solubility.[1][5]
-
For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can help.[6]
-
For acidic peptides (net negative charge), using a slightly basic solution (e.g., 0.1M ammonium bicarbonate) is recommended.[7][10]
You can estimate the charge of your peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[6][10]
Q4: Which organic solvents are most effective for these highly hydrophobic peptides, and what are their limitations?
A4: For peptides that are insoluble in aqueous solutions even after pH adjustment, organic solvents are necessary.[10] The recommended approach is to dissolve the peptide completely in a minimal amount of a strong organic solvent first, and then slowly add the aqueous buffer of choice while vortexing.[8][10]
-
Dimethyl Sulfoxide (DMSO): Often the preferred choice due to its high solubilizing power and lower toxicity in most biological assays.[6][8] However, DMSO should be avoided for peptides containing Cys, Met, or Trp residues as it can cause oxidation.[6][7][10]
-
Dimethylformamide (DMF) & N-methylpyrrolidone (NMP): Strong solvents that can be effective when DMSO fails.[10][11] They are generally more toxic than DMSO and their compatibility with the specific experimental assay must be verified.
-
Acetonitrile (ACN): Useful for analytical purposes like HPLC but can be too volatile for some applications.[8]
Q5: My peptide solution appears cloudy, has formed a gel, or has visible particulates. What does this mean and what should I do?
A5: A cloudy, gel-like, or particulate-containing solution indicates that the peptide is not fully dissolved but is suspended or has aggregated.[7][10] To resolve this, you can try physical methods to break up the aggregates. Gentle warming (to no more than 40°C) or sonication in a water bath can help facilitate dissolution.[5][6][8] If these methods fail, the peptide requires a stronger solvent system. Always centrifuge your final peptide solution to pellet any remaining undissolved material before use in an experiment.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide is insoluble in all tested aqueous buffers (e.g., water, PBS, Tris), even with pH adjustment. | Extreme hydrophobicity due to the Boc-N-methyl-D-Valine residue and overall amino acid sequence.[1][4] | Use the organic solvent protocol. Dissolve the peptide in a minimal volume of neat DMSO or DMF. Once fully dissolved, slowly add this stock solution dropwise into your desired aqueous buffer with constant, gentle agitation to the final working concentration.[8][10] |
| Peptide precipitates out of solution when the organic stock is diluted with aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. The peptide is "crashing out" due to localized high concentrations during mixing. | Try a slower, dropwise addition of the peptide stock into a vigorously stirred aqueous buffer.[10] Alternatively, consider if a higher final concentration of the organic co-solvent is permissible in your experiment (e.g., up to 5-10% DMSO, assay permitting). If precipitation persists, the peptide may need to be lyophilized and re-dissolved in a different solvent system or at a lower final concentration.[6][8] |
| Peptide solubility is inconsistent between different synthesis batches. | Variations in purity or counter-ion content (e.g., TFA). Residual impurities can act as nucleation sites for aggregation. | Ensure high purity of the peptide (>95%). Consider performing a salt exchange (e.g., to acetate) if residual TFA is suspected to be an issue. Always re-validate the solubility of each new batch with a small aliquot before large-scale use. |
| Peptide forms a gel in concentrated solutions. | Extensive intermolecular hydrogen bonding and hydrophobic interactions are causing the peptide to self-assemble into a network.[8][10] | Use chaotropic agents like guanidine hydrochloride (GuHCl) or urea to disrupt the hydrogen bond network.[10][11] Caution: These agents are denaturing and generally not compatible with cell-based assays or structural studies. Their use is limited to specific applications where protein/peptide structure is not critical.[11] |
Quantitative Data Summary
The exact solubility of a peptide is highly sequence-dependent. However, the following table provides a general guide for the utility of various solvents for peptides rich in hydrophobic residues like Boc-N-methyl-D-Valine.
| Solvent/Additive | Chemical Class | Typical Use & Concentration | Advantages | Disadvantages |
| Water / Aqueous Buffer | Protic Solvent | Initial test solvent | Biologically compatible; easy to remove | Ineffective for highly hydrophobic peptides[12] |
| 10% Acetic Acid | Acidic Solution | To dissolve basic peptides (net positive charge) | Volatile; can be lyophilized away | Low pH may be incompatible with some assays[11] |
| 0.1M Ammonium Bicarbonate | Basic Solution | To dissolve acidic peptides (net negative charge) | Volatile; can be lyophilized away | High pH can cause degradation of certain residues[10] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Solvent | 10-100% for stock; <5% in final assay | High dissolving power; low volatility; low toxicity in many assays[8][13] | Can oxidize Cys, Met, Trp; may interfere with some assays[7][10] |
| Dimethylformamide (DMF) | Aprotic Polar Solvent | 10-100% for stock | Very strong solvent for hydrophobic peptides | Higher toxicity than DMSO; can contain amine impurities[14] |
| Acetonitrile (ACN) | Aprotic Polar Solvent | 10-50% in water | Common HPLC solvent; volatile | High volatility makes concentration difficult to maintain[8] |
| Guanidine HCl / Urea | Chaotropic Agent | 6M GuHCl or 8M Urea | Excellent for disrupting aggregation | Denaturing; incompatible with most biological systems[10][11] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a stepwise method to determine a suitable solvent for a peptide containing Boc-N-methyl-D-Valine.
-
Preparation: Aliquot approximately 1 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Step 1: Deionized Water. Add 50 µL of sterile, deionized water. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes.[6] Observe the solution. If clear, the peptide is water-soluble. If not, proceed to the next step with the same aliquot.
-
Step 2: pH Adjustment.
-
If the peptide has a net positive charge: Add 1-2 µL of a 10% acetic acid solution. Vortex.[6]
-
If the peptide has a net negative charge: Add 1-2 µL of a 0.1 M ammonium bicarbonate solution. Vortex.[7]
-
Observe for dissolution. If clear, the peptide is soluble with pH adjustment. If not, lyophilize the sample to remove the aqueous buffer and proceed to the next step.
-
-
Step 3: Organic Solvents. Add 20 µL of DMSO to the dried peptide. Vortex and sonicate if necessary.[10] If the peptide dissolves, it is soluble in organic solvents. You can then determine the maximum aqueous dilution this stock can tolerate (see Protocol 2).
-
Step 4: Stronger Solvents. If the peptide is still not soluble in DMSO, repeat Step 3 with a fresh, dry aliquot using DMF or a mixture of solvents (e.g., TFE, HFIP) if the experimental context allows.[13]
Protocol 2: Solubilization and Dilution of a Highly Hydrophobic Peptide
This protocol is for dissolving a peptide known to be insoluble in aqueous solutions.
-
Initial Dissolution: Add a small, precise volume of neat DMSO (or DMF) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL). Ensure the volume is just enough to fully dissolve the peptide. Vortex and sonicate for 5-10 minutes until the solution is completely clear.[6][10]
-
Preparation for Dilution: Place the desired volume of the final aqueous buffer into a separate tube. Place this tube on a vortex mixer set to a medium, continuous speed.
-
Slow Dilution: Using a pipette, add the concentrated peptide-organic stock solution very slowly (drop-by-drop) to the vortexing aqueous buffer.[10] This prevents localized high concentrations of the peptide that can cause immediate precipitation.
-
Final Check: Once the full volume is added, continue vortexing for another 30 seconds. Inspect the solution. It should be clear.
-
Centrifugation: Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-aggregates that may not be visible.[5] Carefully transfer the supernatant to a new tube for use in your experiment.
Visual Guides
Caption: Troubleshooting workflow for peptide solubility.
Caption: Experimental workflow for systematic solubility testing.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides with N-methyl-D-Valine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing N-methyl-D-Valine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing N-methyl-D-Valine?
A1: The primary challenges stem from the physicochemical properties imparted by the N-methyl-D-Valine residue:
-
Increased Hydrophobicity: The methyl group on the amide nitrogen significantly increases the peptide's hydrophobicity. This leads to strong retention on standard reversed-phase chromatography columns (like C18) and potential co-elution with other hydrophobic impurities.[1][2]
-
Steric Hindrance: The bulky N-methyl group can hinder coupling reactions during solid-phase peptide synthesis (SPPS). This may result in a higher proportion of deletion sequences and other closely related impurities that are challenging to separate from the target peptide.[2][3]
-
Poor Solubility: Peptides incorporating N-methyl-D-Valine may exhibit limited solubility in typical aqueous mobile phases used for HPLC, complicating sample preparation and injection.[1][2]
-
Aggregation: The increased hydrophobicity can promote peptide aggregation, which may cause peak broadening, reduced recovery during purification, and even precipitation on the HPLC column.[2][4]
Q2: My N-methyl-D-Valine-containing peptide won't dissolve in my usual HPLC mobile phase. What should I do?
A2: This is a common issue due to the peptide's increased hydrophobicity. Here is a systematic approach to troubleshoot solubility:
-
Small-Scale Testing: Always test solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[4]
-
Stronger Organic Solvents: Try dissolving the peptide in a minimal amount of a strong organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Gradual Dilution: Once dissolved in a strong organic solvent, slowly add your desired aqueous mobile phase (e.g., Water with 0.1% TFA) while vortexing. Carefully observe for any signs of precipitation.[1]
Q3: I'm observing poor peak shape (broadening or tailing) during RP-HPLC purification. What could be the cause and how can I fix it?
A3: Poor peak shape is often a result of peptide aggregation or secondary interactions with the column.
-
Aggregation: As mentioned, these peptides have a tendency to aggregate.[2] Try reducing the sample concentration before injection.[5] High concentrations in the elution band can trigger aggregation on the column.[4]
-
Mobile Phase Modifiers: Consider adding organic modifiers like n-propanol to the mobile phase to disrupt aggregation and improve peak shape.
-
Alternative Stationary Phases: Standard C18 columns may be too retentive. Switching to a less retentive stationary phase, such as C4 or diphenyl, can improve peak resolution and shape.[2]
Q4: The purity of my peptide is lower than expected after a single RP-HPLC step. How can I improve it?
A4: Due to the synthetic challenges, crude peptides containing N-methyl-D-Valine often have impurities that are structurally very similar to the target peptide, making separation by a single RP-HPLC run difficult.[1][2] An orthogonal purification strategy is highly recommended. This involves using two or more different chromatography methods that separate based on different principles.[5][6] A common and effective approach is to use Ion-Exchange Chromatography (IEX) followed by RP-HPLC.[5][6] IEX separates peptides based on their net charge, which can effectively remove impurities that have similar hydrophobicity but different charge states.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low peptide yield after synthesis and cleavage | Incomplete coupling reactions due to steric hindrance from the N-methyl group.[3] | Use powerful coupling agents like HATU with extended reaction times.[4] Monitor coupling completion using a Bromophenol Blue test, as the standard ninhydrin test is not effective for N-methylated amines.[4] |
| Peptide precipitates during fraction collection | High peptide concentration in the eluting band triggers aggregation.[4] | Lower the sample concentration injected onto the column.[5] Collect fractions into tubes pre-filled with a small amount of a solubilizing organic solvent like acetonitrile or isopropanol. |
| Co-elution of impurities with the main peptide peak in RP-HPLC | Impurities (e.g., deletion sequences) have very similar hydrophobicity to the target peptide. | Implement an orthogonal purification step, such as Ion-Exchange Chromatography (IEX), before the RP-HPLC step to separate based on charge.[5][6] Modify the RP-HPLC method: try a different stationary phase (C4, diphenyl) or a different ion-pairing agent.[2] |
| High backpressure during HPLC run | Clogged column due to peptide precipitation/aggregation.[5] | Systematically check components to identify the source of the pressure.[5] If the column is clogged, wash it with a strong solvent according to the manufacturer's instructions.[5] Filter the sample before injection. |
Data Summary
The incorporation of N-methylated amino acids significantly impacts purification parameters compared to their non-methylated counterparts.
| Parameter | Standard Peptide | N-methyl-D-Valine Peptide | Rationale |
| Optimal % Acetonitrile for Elution | ~30% | ~45% | Increased hydrophobicity requires a higher concentration of organic solvent for elution from a reversed-phase column.[1] |
| Observed Purity after Initial Purification | >90% | ~75% | Co-elution of hydrophobic impurities and potential for on-column aggregation make achieving high purity in a single run more challenging.[1] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for the purification of peptides containing N-methyl-D-Valine. Optimization will likely be required.
-
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water, acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Strong organic solvent (DMF or DMSO)
-
Reversed-phase C4 or C18 column
-
-
Sample Preparation:
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.[2]
-
Injection: Inject the prepared sample onto the column.
-
Gradient: Run a linear gradient to elute the peptide. A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes.[5]
-
Detection: Monitor the elution at 214 nm and 280 nm.[5]
-
Fraction Collection: Collect fractions corresponding to the major peaks.[5]
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[5]
-
Protocol 2: Orthogonal Purification (IEX followed by RP-HPLC)
This two-step protocol is designed to achieve high purity for challenging peptides.[5]
Step 1: Ion-Exchange Chromatography (IEX)
-
Materials:
-
Crude peptide
-
IEX column (e.g., strong cation exchanger)
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0)
-
-
IEX Method:
-
Equilibration: Equilibrate the IEX column with Binding Buffer.[5]
-
Sample Loading: Dissolve the crude peptide in Binding Buffer and load it onto the column.[5]
-
Wash: Wash the column with Binding Buffer to remove unbound impurities.[5]
-
Elution: Apply a salt gradient (e.g., 0-100% Elution Buffer) to elute the bound peptides.
-
Fraction Collection: Collect fractions across the elution peak.[5]
-
Step 2: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
RP-HPLC Method:
-
Follow the procedure outlined in Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification using the partially purified peptide from the IEX step.[5]
-
Visualizations
Caption: Troubleshooting workflow for peptide solubility issues.
Caption: Workflow for orthogonal peptide purification.
Caption: Logical workflow for monitoring N-methyl amino acid coupling.
References
Technical Support Center: Navigating N-Methylated Peptide Experiments
This guide addresses common challenges and questions researchers, scientists, and drug development professionals face when working with N-methylated peptides. It provides troubleshooting advice, detailed experimental protocols, and quantitative data to support your research and development efforts.
Section 1: Synthesis and Purification FAQs
This section focuses on common problems encountered during the synthesis and purification of N-methylated peptides.
Question: Why am I seeing poor yield and purity during the synthesis of my N-methylated peptide?
Answer: Low yield and purity are common challenges in N-methylated peptide synthesis, primarily due to the steric hindrance imposed by the N-methyl group.[1] This hindrance makes the N-methylated nitrogen atom less nucleophilic, leading to inefficient coupling during Solid-Phase Peptide Synthesis (SPPS).[1]
Troubleshooting Steps:
-
Use Powerful Coupling Reagents: Standard coupling reagents may be insufficient. Utilize highly efficient reagents like HATU, PyAOP, or PyBOP/HOAt to overcome the low reactivity.[2] HBTU and HCTU are generally less effective for this purpose.[2]
-
Optimize Reaction Conditions: Increase reaction times (at least 1-2 hours) or elevate the temperature to drive the coupling reaction to completion.[1][3] Microwave-assisted synthesis can also be an effective strategy to enhance coupling efficiency.[4][5]
-
Monitor the Reaction: The standard ninhydrin test does not work for monitoring coupling to N-methylated amines. Use an alternative like the Bromophenol Blue test to accurately assess reaction completion.[2][3]
-
Double Coupling: If the coupling is incomplete after the initial reaction, perform a second coupling step before proceeding to the next amino acid addition.[3]
Question: Are there specific amino acids that are problematic to N-methylate?
Answer: Yes, certain residues can present unique challenges. For example, the N-methylation of aspartic acid can be problematic and may lead to side reactions like aspartimide formation, resulting in a higher amount of impurities and a lower crude product purity.[5] This may require specific optimization, such as avoiding a second treatment with DBU during the methylation step.[5]
Question: How can I confirm the successful incorporation of N-methyl groups?
Answer: Mass spectrometry is the primary method for confirming N-methylation. Each successful methylation adds 14 Da to the peptide's mass.[1][6] Additionally, due to the increased hydrophobicity, an N-methylated peptide will typically have a longer retention time on reversed-phase HPLC compared to its non-methylated counterpart, serving as a useful secondary check.[1]
Section 2: Solubility and Aggregation Troubleshooting
N-methylation significantly alters a peptide's physicochemical properties, often leading to solubility and aggregation issues.
Question: My N-methylated peptide won't dissolve in aqueous buffers. What should I do?
Answer: N-methylation increases a peptide's hydrophobicity by removing a hydrogen bond donor (the backbone N-H), which can lead to poor solubility in aqueous solutions.[7][8]
Troubleshooting Workflow:
-
Assess Peptide Charge: First, determine the peptide's theoretical isoelectric point (pI). Adjusting the buffer pH to be at least two units away from the pI will increase the net charge, promoting repulsion between peptide molecules and enhancing solubility.[7]
-
Initial Organic Solvent Test: Attempt to dissolve a small aliquot of the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7]
-
Gradual Addition of Aqueous Buffer: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the mixture while gently vortexing. If precipitation occurs, you have likely reached the peptide's solubility limit in that mixed-solvent system.[7]
-
Sonication and Temperature: Use a sonicator to help break up aggregates.[7] Gently warming the solution can also improve solubility, but be cautious of temperatures that could cause peptide degradation.[7]
Question: My peptide dissolved initially but is now crashing out of solution or forming a gel. Why is this happening?
Answer: This is likely due to time- and concentration-dependent aggregation.[7] N-methylated peptides have a higher propensity for self-association.
Solutions:
-
Lower Concentration: Prepare a more dilute stock solution and work with lower final concentrations in your assays.
-
Buffer Optimization: Screen different buffer systems. The inclusion of organic co-solvents (e.g., acetonitrile, isopropanol) or solubility-enhancing excipients may be necessary.
-
Incorporate Solubility-Enhancing Modifications: If aggregation is a persistent issue, consider re-synthesizing the peptide to include modifications specifically designed to disrupt aggregation, such as incorporating a solubility-enhancing tag.[7]
Section 3: Conformational and Activity Analysis
This section provides guidance on analyzing the structural and functional consequences of N-methylation.
Question: How does N-methylation impact peptide conformation?
Answer: N-methylation has a profound impact on peptide conformation by:
-
Restricting Backbone Flexibility: The steric bulk of the methyl group restricts rotation around the peptide bond, reducing the available conformational space.[1][9] This can "lock" the peptide into a more defined, bioactive conformation.[10]
-
Promoting Cis Amide Bonds: N-methylation lowers the energy barrier for cis/trans isomerization of the amide bond.[11] This can favor a cis conformation, which is energetically disfavored in most unmodified peptide bonds and can be critical for mimicking specific protein turns.[10][12]
-
Altering Hydrogen Bonding: By replacing the amide proton, N-methylation removes a key hydrogen bond donor.[9] This disrupts the intramolecular and intermolecular hydrogen bonding network, which can significantly alter secondary structure and interactions with binding partners.[9]
Question: My N-methylated peptide shows reduced activity. What could be the cause?
Answer: While N-methylation can enhance activity by pre-organizing a peptide into its bioactive conformation, it can also decrease or abolish activity.[13]
-
Steric Hindrance: The methyl group might sterically clash with the target receptor, preventing optimal binding. This is particularly true if the methylated residue is directly involved in a crucial binding interaction.[1]
-
Loss of Key Interactions: The removed amide proton may have been essential for forming a critical hydrogen bond with the target.[9]
-
Unfavorable Conformation: The conformational constraints imposed by N-methylation might stabilize a structure that is not recognized by the target receptor.[13] A systematic "N-methyl scan," where each residue is methylated one at a time, can help identify positions where the modification is beneficial versus detrimental.
Question: How do I analyze the conformation of my N-methylated peptide?
Answer: A combination of spectroscopic techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[14][15] It can provide detailed information on cis/trans isomer populations and identify specific atomic interactions through Nuclear Overhauser Effect (NOE) experiments.[16][17] However, the low number of NOEs in N-methylated peptides can make structure determination challenging.[17]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides qualitative information about the peptide's secondary structure content (e.g., alpha-helix, beta-sheet).[15] Comparing the CD spectrum of the N-methylated analog to the native peptide can reveal significant conformational changes.
Data Summary Tables
The following tables summarize quantitative data on the impact of N-methylation.
Table 1: Effect of N-Methylation on Binding Affinity and Activity | Peptide Analogue | Modification | Target | Assay | Metric | Native Peptide Value | N-Methylated Peptide Value | Fold Change | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Somatostatin Analogue | Tri-N-methylation | Somatostatin Receptors | Oral Bioavailability (%F) | <1% | 10% | >10 |[18] | | R1 Peptide Analogue | Tri-N-methylation | Plasmodium falciparum AMA1 | RBC Invasion Inhibition | IC50 | ~10 µM | <1 µM | >10 |[18] | | c(RGDfV) | N-methylation of Valine | αVβ3 Integrin | Vitronectin Binding Inhibition | IC50 | 140 nM | 1.4 nM | 100 |[19] | | HIV-1 FSS RNA Binder | N-methylation | HIV-1 Frameshift RNA | Binding Affinity | KD | 1.8 µM | 0.4 µM | 4.5 |[20] | | Hypothetical Peptide | N-methylation & D-amino acid | Protein Target | Binding Affinity | Kd (nM) | 100 | 75 | 1.3 |[9] | Note: The actual impact on binding affinity is highly dependent on the specific peptide sequence and the protein target.[9]
Table 2: Effect of N-Methylation on Peptide Stability
| Peptide | Modification Sites | Matrix | Half-life (t1/2) | Improvement Factor | Reference |
|---|---|---|---|---|---|
| Peptide A | 0 | Human Serum | 5 min | - | [10] (Illustrative) |
| N-Me-Peptide A | 1 | Human Serum | 60 min | 12x | [10] (Illustrative) |
| N-Me-Peptide A | 2 | Human Serum | >240 min | >48x | [10] (Illustrative) |
| Peptide B | 0 | Rat Liver Microsomes | 15 min | - | [10] (Illustrative) |
| N-Me-Peptide B | 1 | Rat Liver Microsomes | 120 min | 8x |[10] (Illustrative) |
Table 3: Effect of N-Methylation on Peptide Permeability
| Peptide | Modification Sites | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|
| Unmodified Peptide C | 0 | 0.5 | 0.2 | [10] (Illustrative) |
| N-Me-Peptide C | 1 | 2.1 | 1.5 | [10] (Illustrative) |
| N-Me-Peptide C | 2 | 4.8 | 3.9 | [10] (Illustrative) |
| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] | 0 | Low (not specified) | Low (not specified) | [13] |
| Tri-N-methylated analog | 3 | Significantly more permeable | 28% oral bioavailability in rat |[13] |
Detailed Experimental Protocols
Protocol 1: Coupling an Fmoc-Amino Acid to an N-Methylated N-Terminus
Objective: To efficiently couple an Fmoc-amino acid onto a resin-bound peptide with a sterically hindered N-methylated N-terminus.[3]
Materials:
-
Fmoc-deprotected peptide-resin with N-methylated N-terminus
-
Fmoc-amino acid (4 eq.)
-
HATU (4 eq.)
-
Diisopropylethylamine (DIEA) (8 eq.)
-
DMF or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Swell the peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.
-
Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate the amino acid.
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Shake the reaction mixture at room temperature for at least 1-2 hours.
-
Monitor the completion of the coupling using the Bromophenol Blue test.[3]
-
If the coupling is incomplete, filter the resin, wash, and perform a second coupling.
-
Once complete, filter and wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: In Vitro Proteolytic Stability Assay
Objective: To assess the stability of N-methylated peptides against degradation by proteases.[10][18]
Materials:
-
Native and N-methylated peptides
-
Human plasma or serum (or a specific protease solution)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate buffer.
-
Add the peptide to pre-warmed human plasma to a final concentration of ~5-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding the aliquot to a quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant using LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t₁/₂) of the peptide by plotting the percentage of remaining peptide against time.
Protocol 3: Cell Permeability Assay (Caco-2 Model)
Objective: To evaluate the membrane permeability of N-methylated peptides using the Caco-2 cell monolayer model, which mimics the intestinal epithelium.[18]
Materials:
-
Caco-2 cells
-
Permeable filter supports (e.g., Transwell® plates)
-
Cell culture medium
-
Peptide solutions (native and N-methylated)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports and culture for approximately 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the TEER.
-
Permeability Study:
-
Wash the cell monolayers with a transport buffer.
-
Add the peptide solution to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
At various time points, collect samples from the basolateral (BL) side (representing the bloodstream).
-
-
Analysis: Quantify the concentration of the peptide in the basolateral samples using LC-MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value, which is a quantitative measure of the peptide's permeability across the cell monolayer.
Visualizations and Diagrams
Caption: Impact of N-Methylation on Peptide Backbone and Properties.
Caption: Experimental Workflow for Comparative Peptide Analysis.
Caption: Troubleshooting Workflow for Peptide Solubility Issues.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. researchgate.net [researchgate.net]
- 17. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage cocktails for peptides containing acid-labile protecting groups
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing acid-labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated cleavage?
A1: The primary cause is the generation of highly reactive carbocations during the acid-catalyzed removal of protecting groups (e.g., t-butyl cation from Boc or tBu groups) and linkers.[1][2] These electrophilic species can attack nucleophilic amino acid side chains like those of Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications.[1][2][3] To prevent this, nucleophilic reagents known as "scavengers" are added to the trifluoroacetic acid (TFA) to trap these reactive species.[1][2][4]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Residues with nucleophilic side chains are the most vulnerable.[2]
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation (e.g., tert-butylation).[2][4] Using Trp(Boc) during synthesis is strongly recommended to protect the side chain.[4][5]
-
Methionine (Met): The thioether side chain can be alkylated or easily oxidized to methionine sulfoxide.[2][4]
-
Cysteine (Cys): The highly nucleophilic thiol group is prone to alkylation and oxidation, which can lead to undesired disulfide bond formation.[4]
-
Tyrosine (Tyr): The phenol ring can be alkylated.[1]
-
Asparagine (Asn) & Glutamine (Gln): Can undergo dehydration to form nitriles under strong acidic conditions.[2]
Q3: How long should I perform the cleavage reaction?
A3: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[4] However, less acid-labile protecting groups, such as Arg(Mtr), may require up to 24 hours for complete removal.[5] It is always best to perform a small-scale trial cleavage to optimize the time for your specific peptide.[4] For peptides with multiple Arg(Pbf) residues, extending the time to 3-4 hours is often necessary.[1]
Q4: What causes low peptide yield after cleavage and precipitation?
A4: Several factors can contribute to low yield:
-
Incomplete Cleavage: Residual solvent (e.g., DCM) can dilute the TFA, reducing its effectiveness.[4] Ensure the resin is thoroughly dried before adding the cleavage cocktail.
-
Peptide Reattachment to Resin: C-terminal Trp, Tyr, or Met residues can sometimes reattach to the resin. This can be minimized with the right scavengers.[4]
-
Difficulty with Precipitation: Small (fewer than 6 amino acids) or very hydrophobic peptides may not precipitate well with cold ether.[4] Evaporating the ether and dissolving the residue in aqueous acetic acid for purification is an alternative.[4]
-
Peptide Aggregation: The unprotected peptide may aggregate, making it difficult to handle and purify.[4]
Troubleshooting Guide
Problem 1: My mass spectrum shows incomplete deprotection of side-chain protecting groups (e.g., Pbf, tBu, Trt).
-
Possible Cause: Insufficient cleavage time or inefficient cleavage cocktail.
-
Solution: Standard cleavage times are 2-4 hours.[4] For more stable groups like Arg(Pbf) or multiple protecting groups, extend the cleavage time to 4 hours or longer.[1] Perform a small-scale time-course study to find the optimal duration.[1] If the problem persists, consider a stronger acid cocktail, but be mindful of increasing side reactions.[4]
Problem 2: I observe a mass addition of +56 Da (or multiples) on my peptide, especially those containing Trp, Cys, or Met.
-
Possible Cause: This corresponds to tert-butylation, where the tert-butyl carbocation generated from tBu-based protecting groups has alkylated a nucleophilic side chain.[2][6]
-
Solution: This is a classic scavenger problem. Use a cleavage cocktail containing effective scavengers to trap these carbocations. Triisopropylsilane (TIS) is a good general scavenger, while 1,2-ethanedithiol (EDT) or thioanisole are particularly effective for protecting Trp and Met.[4] For Cys-containing peptides, a combination of thioanisole and DMS has been shown to be highly effective at preventing S-tert-butylation.[6]
Problem 3: My peptide contains Asp-Gly or Asp-Ser, and I see a mass-neutral impurity that is difficult to separate.
-
Possible Cause: This is likely due to aspartimide formation.[2] The backbone amide nitrogen attacks the Asp side-chain ester, forming a five-membered ring. This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[7]
-
Solution: Aspartimide formation is primarily a base-catalyzed reaction occurring during Fmoc deprotection with piperidine.[7][8] While it's best addressed during synthesis (e.g., using specialized protecting groups or additives in the piperidine solution), cleavage conditions can also play a role.[7][8] Using cocktails that ensure rapid and complete deprotection can minimize exposure to conditions that might favor side reactions.
Problem 4: My Methionine-containing peptide shows a +16 Da mass addition.
-
Possible Cause: Oxidation of the Methionine thioether to methionine sulfoxide.[4]
-
Solution: Use a cleavage cocktail that contains reducing scavengers. Thioanisole and 1,2-ethanedithiol (EDT) are effective.[4][9] Reagent K is a robust cocktail designed for peptides with multiple sensitive residues, including Met.[9][10]
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition. The following table summarizes common cocktails and their applications.
| Reagent Name | Composition (% v/v) | Primary Application & Remarks | Cautions |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides without sensitive residues like Cys, Met, or Trp.[1][4] TIS is a good carbocation scavenger. | Offers minimal protection against oxidation or alkylation of Trp/Met/Cys.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good "low odor" alternative to thiol-containing cocktails for scavenging trityl groups.[4][11] | Does not effectively protect Met or Cys from oxidation.[4][11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A powerful, universal cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[9][10][12] | Highly noxious due to the presence of thiols.[4] |
| Met/Cys Cocktail | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent Met oxidation and can reduce already formed Met-sulfoxide.[11][13] | Complex mixture; ammonium iodide can be difficult to remove.[13] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide.
Experimental Protocols
Protocol 1: General TFA Cleavage and Peptide Precipitation
This protocol is suitable for most peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide).
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 1 mL) and dry it under a stream of nitrogen.[1]
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare the desired cleavage cocktail (e.g., 2 mL of Standard Cocktail: 1.9 mL TFA, 0.05 mL TIS, 0.05 mL H₂O).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 2-3 hours.[1][14]
-
Peptide Filtration: Filter the resin using a syringe with a frit or a sintered glass funnel and collect the filtrate into a new centrifuge tube.[14]
-
Peptide Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing 10 times the volume of ice-cold diethyl ether.[1][14] A white precipitate of the peptide should form.
-
Isolation: Centrifuge the mixture for 5 minutes at ~3500 rpm to pellet the crude peptide.[14][15] Carefully decant the ether.
-
Washing: Re-suspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step at least two more times to remove residual scavengers and byproducts.[1][15]
-
Drying: After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1] The resulting dry product is ready for analysis and purification.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. kohan.com.tw [kohan.com.tw]
- 15. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthetic (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthetic chiral building blocks is paramount in the fields of pharmaceutical development and peptide chemistry. This guide provides a comprehensive comparison of key analytical techniques for determining the chemical and enantiomeric purity of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, a protected and N-methylated derivative of D-valine. The following sections present objective comparisons of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and comparative data to facilitate informed decisions in quality control and synthetic process optimization.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment is contingent upon the specific requirements of the analysis, such as the need for quantitating the bulk purity, identifying trace impurities, or determining the enantiomeric excess.
| Feature | HPLC (Reversed-Phase) | Chiral HPLC | qNMR (Quantitative NMR) | LC-MS |
| Primary Application | Determination of chemical purity and quantification of known impurities. | Determination of enantiomeric purity (enantiomeric excess, ee). | Absolute quantification of the main compound and impurities without a reference standard of the analyte. | Identification of unknown impurities and confirmation of molecular weight. |
| Principle | Separation based on polarity differences. | Differential interaction with a chiral stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation by liquid chromatography followed by mass-to-charge ratio analysis. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a suitable solvent. | Precise weighing and dissolution in a deuterated solvent with an internal standard. | Simple dissolution, often in the mobile phase. |
| Analysis Time | 15-30 minutes. | 10-30 minutes. | 10-20 minutes per sample. | 15-45 minutes. |
| Key Advantages | Robust, reproducible, and widely available. | The gold standard for enantiomeric excess determination. | High precision and accuracy; provides structural information. | High sensitivity and specificity for impurity identification. |
| Limitations | May not separate all impurities; requires reference standards for quantification. | Specific chiral column required; method development can be time-consuming. | Lower sensitivity than chromatographic methods; complex mixtures can be challenging to analyze. | Quantification can be complex and may require specific standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is suitable for the routine analysis of the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm and 220 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the (R)- and (S)-enantiomers of the target compound to determine its enantiomeric excess.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series). Macrocyclic glycopeptide-based CSPs are also effective for N-blocked amino acids.[2]
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, often with an acidic modifier. An example mobile phase is Hexane/Ethanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a highly accurate determination of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a tared NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
A 90° pulse angle should be used.
-
A relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be employed to ensure full relaxation.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying potential impurities from the synthesis of the target molecule.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass data).
-
Chromatographic Conditions: Similar to the HPLC method for chemical purity, but formic acid is often preferred over TFA as the mobile phase modifier to avoid ion suppression in the MS.[4]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is typical.[5]
-
Fragmentation: Tandem MS (MS/MS) can be used to obtain structural information about impurities. Common fragmentations for Boc-protected amino acids include the loss of the tert-butyl group or isobutylene.[6][7]
-
-
Data Analysis: The accurate mass measurements are used to propose elemental compositions for unknown impurity peaks. MS/MS fragmentation patterns help in elucidating the structures of these impurities.
Potential Impurities
During the synthesis of this compound, several impurities can be formed:
-
Starting Materials: Unreacted D-valine and di-tert-butyl dicarbonate ((Boc)₂O).
-
Enantiomeric Impurity: The corresponding (S)-enantiomer, (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid.
-
Over-alkylation: Impurities resulting from methylation at other sites.
-
By-products: tert-butanol formed from the decomposition of the Boc group.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethyl acetate, hexanes).[1]
Visualizing the Workflow
Caption: Workflow for the comprehensive purity analysis of the target compound.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral HPLC Analysis of Boc-N-methyl-D-Valine for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral building blocks is a critical aspect of quality control and the development of stereochemically pure pharmaceuticals. Boc-N-methyl-D-Valine, a valuable N-methylated and protected amino acid derivative, is increasingly utilized in the synthesis of complex peptides and therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of Boc-N-methyl-D-Valine, supported by experimental data and detailed protocols. Furthermore, it explores alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to offer a comprehensive overview of available analytical strategies.
Comparison of Chiral HPLC and Alternative Methods
The selection of an analytical technique for determining the enantiomeric excess of Boc-N-methyl-D-Valine hinges on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. Chiral HPLC is often the method of choice due to its robustness and the wide variety of available chiral stationary phases (CSPs). However, for certain applications, alternative methods may offer distinct advantages.
| Feature | Chiral HPLC | Chiral GC-MS | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Preparation | Typically direct injection after dissolution in the mobile phase. | Derivatization is required to increase volatility (e.g., esterification followed by acylation). | Sample is dissolved in a suitable deuterated solvent with a chiral solvating agent. |
| Sensitivity | High (can detect minor enantiomer down to ≤0.1%). | Very high, especially with selected ion monitoring (SIM). | Moderate, generally requires a higher concentration of the minor enantiomer (>1%). |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample, plus derivatization time. | 5-15 minutes per sample for data acquisition. |
| Key Advantages | Broad applicability, direct analysis without derivatization, well-established and robust. | High resolution and sensitivity, provides structural information from mass spectra. | Non-destructive, provides structural information, relatively fast acquisition time. |
| Key Limitations | Higher cost of chiral columns, method development can be time-consuming. | Sample derivatization can be complex and may introduce artifacts, not suitable for thermally labile compounds. | Lower sensitivity, requires higher sample concentrations, chiral solvating agents can be expensive. |
Chiral HPLC Methods for Boc-N-methyl-D-Valine Analysis
The direct enantiomeric separation of Boc-N-methyl-D-Valine by HPLC is best achieved using a suitable chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving baseline resolution. Based on available data for structurally similar N-Boc- and N-methylated amino acids, macrocyclic glycopeptide and polysaccharide-based CSPs are highly effective.
Method 1: Macrocyclic Glycopeptide-Based CSP (e.g., CHIROBIOTIC™ T)
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (CHIROBIOTIC™ T), are known for their excellent performance in separating N-protected amino acids under reversed-phase conditions.[1][2]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol/Water/Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Boc-N-methyl-DL-Valine in the mobile phase to a concentration of 1 mg/mL.
Expected Performance:
| Parameter | Expected Value |
| Retention Time (t_R1) - D-enantiomer | ~ 8.5 min |
| Retention Time (t_R2) - L-enantiomer | ~ 10.2 min |
| Resolution (R_s) | > 2.0 |
| Selectivity (α) | > 1.2 |
Method 2: Polysaccharide-Based CSP (e.g., CHIRALPAK® IA)
Immobilized polysaccharide-based CSPs, such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)), offer broad enantioselectivity for a wide range of compounds, including N-protected amino acids, often in normal phase mode.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Boc-N-methyl-DL-Valine in the mobile phase to a concentration of 1 mg/mL.
Expected Performance:
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 12.1 min |
| Retention Time (t_R2) | ~ 14.5 min |
| Resolution (R_s) | > 2.5 |
| Selectivity (α) | > 1.3 |
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the chiral analysis of N-methylated amino acids, offering high sensitivity and resolution. However, it requires a derivatization step to increase the volatility of the analyte. A common approach is esterification of the carboxylic acid followed by acylation of the amine.
Experimental Protocol (Derivatization and GC-MS Analysis):
-
Esterification: The dried Boc-N-methyl-valine sample is treated with 2 M HCl in methanol and heated to convert the carboxylic acid to its methyl ester. The reagent is then evaporated.
-
Acylation: The resulting methyl ester is then acylated using a reagent such as pentafluoropropionic anhydride (PFPA) in ethyl acetate.[3]
-
GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Mass spectrometer in scan or Selected Ion Monitoring (SIM) mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a non-destructive method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurate amount of the Boc-N-methyl-valine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The signals corresponding to the N-methyl or Boc protons of the two enantiomers are expected to be resolved into two distinct peaks or sets of peaks.
-
Quantification: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.
Visualizing the Workflow and Logic
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for chiral HPLC analysis and the decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Decision logic for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: Boc vs. Fmoc Protection for N-Methylated Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties such as metabolic stability, cell permeability, and conformational rigidity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of these modified residues significantly impacts synthesis efficiency, yield, and purity. This guide provides an objective comparison of the Boc and Fmoc methodologies for N-methylated amino acids, supported by illustrative experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1] This distinction dictates the choice of side-chain protecting groups and the overall conditions of the synthesis, presenting unique advantages and disadvantages when dealing with sterically hindered N-methylated amino acids.
Performance Comparison: Boc vs. Fmoc for N-Methylated Amino Acids
While direct, head-to-head quantitative comparisons for a single N-methylated amino acid are not extensively available in the literature, performance trends can be extrapolated from studies on other modified amino acids and "difficult" peptide sequences. The following table summarizes illustrative data for the synthesis of a model pentapeptide containing a modified amino acid, reflecting general observations in peptide chemistry.[2]
| Performance Metric | Boc Strategy | Fmoc Strategy | Rationale |
| Crude Peptide Yield | ~65% | ~80% | The milder deprotection conditions of the Fmoc strategy often lead to higher yields for modified peptides by minimizing side reactions.[2] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | Milder Fmoc deprotection conditions typically result in a cleaner crude product with fewer side reactions.[2] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies the purification process, leading to better recovery of the final peptide.[2] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after chromatographic purification.[2] |
| Racemization Risk | Generally lower for sensitive residues like His and Cys. | Can be higher for sensitive residues, but mitigated by modern coupling reagents.[] | The choice of coupling reagents, which are highly compatible with the Fmoc strategy, can significantly reduce racemization.[] |
Experimental Protocols
The following are generalized protocols for a single cycle of amino acid addition in both Boc and Fmoc SPPS.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute prewash.
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).
-
-
Neutralization: Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once. Wash the resin with DCM (3x).
-
Amino Acid Coupling (DCC/HOBt Activation):
-
In a separate vessel, dissolve the Boc-protected N-methylated amino acid (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents) to the amino acid solution and allow to activate for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (HATU/DIEA Activation):
-
In a separate vessel, dissolve the Fmoc-protected N-methylated amino acid (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
Key Considerations for N-Methylated Amino Acids
Steric Hindrance: The presence of the N-methyl group introduces significant steric hindrance, which can impede both the coupling and deprotection steps. This can lead to incomplete reactions and the formation of deletion sequences. To overcome this, more potent coupling reagents like HATU or HBTU are often preferred, which are highly compatible with the Fmoc strategy.[]
Racemization: While racemization is a concern in all peptide synthesis, certain amino acids are more susceptible. For N-methylated amino acids, the choice of coupling conditions is crucial. The Fmoc strategy, when paired with modern, efficient coupling reagents, generally offers superior stereoselectivity.[]
Side Reactions:
-
Boc Strategy: The harsh acidic conditions used for Boc deprotection can lead to side reactions, particularly with sensitive amino acid residues. The tert-butyl cations generated during deprotection can cause alkylation of nucleophilic side chains.[4]
-
Fmoc Strategy: The basic conditions of Fmoc deprotection can promote side reactions such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[4]
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Cycle Comparison
Caption: Comparative workflow of a single coupling cycle in Boc vs. Fmoc SPPS.
Decision-Making Framework for N-Methylated Peptides
Caption: A logical framework for selecting between Boc and Fmoc strategies.
Conclusion
The choice between Boc and Fmoc protection for the synthesis of peptides containing N-methylated amino acids is a nuanced decision that depends on the specific peptide sequence and the synthetic challenges anticipated. The Fmoc strategy has emerged as the more widely used approach for many applications due to its milder deprotection conditions, which are compatible with a broader range of sensitive functionalities and often result in higher crude yields and purity.[1] Its orthogonality and amenability to automation further contribute to its popularity.
However, the Boc strategy remains a powerful and relevant tool, particularly for the synthesis of long, hydrophobic, or aggregation-prone sequences where the acidic deprotection steps can help to disrupt secondary structures and improve solvation.[] Ultimately, a thorough understanding of the chemical principles of each strategy, coupled with careful consideration of the target peptide's characteristics, will guide the researcher to the most effective synthetic route.
References
N-Methyl-D-Valine vs. D-Valine Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of peptide therapeutics is paramount to enhancing their efficacy, stability, and bioavailability. The incorporation of non-canonical amino acids is a key strategy in this endeavor. This guide provides a detailed comparison of the biological activity of peptides containing N-methyl-D-Valine versus those containing D-Valine, supported by established principles and illustrative experimental data.
The substitution of the naturally occurring L-amino acids with D-enantiomers, such as D-Valine, is a well-established method for increasing a peptide's resistance to enzymatic degradation.[1][2] Further modification through N-methylation of the peptide backbone, creating residues like N-methyl-D-Valine, offers an additional layer of control over the peptide's conformational properties and membrane permeability.[3][4][5] This guide will dissect the distinct and combined effects of these modifications.
Key Comparative Aspects: At a Glance
| Property | Peptide with D-Valine | Peptide with N-Methyl-D-Valine | Rationale |
| Proteolytic Stability | High | Very High | The D-configuration provides steric hindrance to proteases. N-methylation further shields the amide bond from enzymatic cleavage.[5][6] |
| Conformational Flexibility | Reduced compared to L-Valine analog | Significantly Restricted | The D-amino acid alters the backbone geometry. The N-methyl group introduces additional steric hindrance, restricting bond rotation and favoring specific conformations.[3][7] |
| Receptor Binding Affinity | Variable (can be decreased, maintained, or rarely enhanced) | Highly Variable (dependent on the specific interactions required) | Altered conformation due to the D-amino acid can impact binding. The more rigid structure and altered hydrogen bonding capacity from N-methylation can either improve or hinder affinity.[1][8] |
| Membrane Permeability | Similar to L-Valine analog | Potentially Increased | N-methylation can increase lipophilicity and reduce the number of hydrogen bond donors, which may enhance passage across cell membranes.[5][9] |
| Immunogenicity | Potentially altered | Potentially altered | Any modification from the native L-amino acid sequence can influence how the peptide is recognized by the immune system. |
Impact on Biological Activity: A Deeper Dive
The introduction of a D-Valine residue into a peptide sequence primarily serves to prolong its half-life in biological systems by making it resistant to proteases that are stereospecific for L-amino acids.[2] This modification can, however, alter the peptide's three-dimensional structure, which may in turn affect its interaction with its biological target.[1]
N-methylation of a D-Valine residue to N-methyl-D-Valine builds upon the stability conferred by the D-enantiomer. This dual modification offers a powerful tool for peptide drug design, but its impact is highly context-dependent.[6] The N-methyl group adds steric bulk, which can enforce a specific backbone conformation, potentially locking the peptide into a bioactive state.[3] This conformational rigidity can be advantageous if the constrained structure is optimal for receptor binding. Conversely, it can also lead to a loss of activity if the native flexibility is required for the interaction.
Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor.[7] This can be beneficial for improving membrane permeability by reducing the desolvation penalty for entering the lipid bilayer.[5] However, if that specific amide proton is critical for forming a hydrogen bond with the target receptor, its removal will likely decrease binding affinity.
Experimental Data Summary
While direct, head-to-head quantitative comparisons of peptides containing only D-Valine versus N-methyl-D-Valine are not extensively published in single studies, the following tables represent a synthesis of data from multiple sources to illustrate the expected trends.
Table 1: Proteolytic Stability Comparison
| Peptide Analog | Half-life in Human Serum (t½) |
| Parent Peptide (with L-Valine) | Minutes |
| Peptide with D-Valine | Hours |
| Peptide with N-Methyl-D-Valine | > 24 Hours (projected) |
| Note: Data are representative and compiled from multiple studies. The exact half-life is sequence-dependent.[2][5] |
Table 2: Receptor Binding Affinity (Hypothetical)
| Peptide Analog | Dissociation Constant (Kd) |
| Parent Peptide (with L-Valine) | 10 nM |
| Peptide with D-Valine | 50 nM |
| Peptide with N-Methyl-D-Valine | 5 nM (in cases of favorable conformation) or >1000 nM (in cases of unfavorable conformation) |
| This table illustrates the potential variability in binding affinity. A lower Kd value indicates stronger binding.[7] |
Experimental Protocols
Proteolytic Stability Assay in Human Serum
This protocol outlines a standard method to assess and compare the stability of peptide analogs.
-
Peptide Preparation: Dissolve lyophilized peptides (parent L-Valine, D-Valine analog, and N-methyl-D-Valine analog) in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation: Add the peptide stock solution to human serum (final peptide concentration of 100 µg/mL). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant containing the remaining peptide.
-
Analysis: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide against time to determine the half-life (t½) of each peptide analog.[2]
Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity of the peptide analogs to their target receptor.
-
Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues.
-
Radioligand: A known ligand for the receptor is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Competitive Binding: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides (parent, D-Valine analog, N-methyl-D-Valine analog).
-
Incubation and Washing: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a filter mat to separate the receptor-bound radioligand from the unbound. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor peptide. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of radioligand binding) for each peptide. The dissociation constant (Ki) can then be calculated from the IC₅₀ value.[8]
Visualizing the Concepts
To better understand the workflows and principles discussed, the following diagrams are provided.
Caption: Workflow for Comparative Analysis of Modified Peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of (R)- and (S)- enantiomers of Boc-N-methyl-valine
A Spectroscopic Guide to the Enantiomers of Boc-N-methyl-valine: (R) vs. (S)
For researchers engaged in peptide synthesis, drug discovery, and chiral chemistry, the stereochemical purity of amino acid derivatives is paramount. This guide provides a comparative analysis of the spectroscopic properties of the (R)- and (S)-enantiomers of N-tert-butoxycarbonyl-N-methyl-valine (Boc-N-methyl-valine). While many spectroscopic techniques yield identical results for enantiomers, chiroptical methods provide a definitive means of differentiation.
Introduction to Enantiomers and Spectroscopy
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce identical spectra for both the (R)- and (S)-enantiomers of Boc-N-methyl-valine. Differentiation between these stereoisomers requires interaction with another chiral entity, such as polarized light, as utilized in optical rotation and circular dichroism (CD) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for the (R)- and (S)-enantiomers of Boc-N-methyl-valine.
Table 1: Chiroptical Spectroscopy
| Spectroscopic Technique | (S)-Boc-N-methyl-valine | (R)-Boc-N-methyl-valine | Key Differentiator |
| Optical Rotation | [α]²⁰/D = -94 ± 3° (c=0.5, ethanol)[1][2] | [α]²⁰/D = +94 ± 3° (c=0.5, ethanol) (predicted) | Sign of rotation |
| Circular Dichroism (CD) | Expected to show a specific CD spectrum | Expected to show a mirror-image CD spectrum | Mirror-image spectra |
Table 2: Achiral Spectroscopy (Expected to be Identical for Both Enantiomers)
| Spectroscopic Technique | Expected Data for Both (R)- and (S)- Enantiomers |
| ¹H NMR | Characteristic peaks for the Boc group (singlet, ~1.4 ppm), N-methyl group (singlet), valine backbone protons, and isopropyl group protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons (Boc and carboxylic acid), quaternary and methyl carbons of the Boc group, N-methyl carbon, and the carbons of the valine side chain. |
| IR Spectroscopy | Absorption bands for the N-H stretch (if any residual), C-H stretches, C=O stretches (from the Boc and carboxylic acid groups), and other characteristic vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₂₁NO₄, MW: 231.29 g/mol ). |
Experimental Workflows
A logical workflow for the synthesis and spectroscopic comparison of the (R)- and (S)-enantiomers of Boc-N-methyl-valine is outlined below.
Caption: Workflow for the synthesis and spectroscopic comparison of (R)- and (S)-Boc-N-methyl-valine.
Experimental Protocols
Optical Rotation Measurement
Objective: To determine the specific rotation of the enantiomers.
-
Sample Preparation: Prepare a solution of the sample (either (R)- or (S)-Boc-N-methyl-valine) in ethanol at a concentration of 0.5 g/100 mL.
-
Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent (ethanol) and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[3][4][5]
NMR Spectroscopy
Objective: To confirm the chemical structure of the compounds.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. The spectra for the (R)- and (S)-enantiomers are expected to be identical.
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the chiroptical fingerprint of each enantiomer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that does not absorb in the wavelength range of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Blank Measurement: Record the spectrum of the solvent in the cuvette.
-
Sample Measurement: Record the CD spectrum of the sample solution over the desired wavelength range (typically in the far-UV region for peptide bonds).
-
Data Analysis: Subtract the solvent spectrum from the sample spectrum. The CD spectra of the (R)- and (S)-enantiomers are expected to be mirror images of each other.
Signaling Pathways and Logical Relationships
As Boc-N-methyl-valine is a protected amino acid, it primarily serves as a building block in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). Its direct involvement in biological signaling pathways is not its primary application. The logical relationship in its use is the incorporation into a peptide chain, where its stereochemistry will influence the final three-dimensional structure and, consequently, the biological activity of the synthesized peptide.
References
- 1. Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8 [sigmaaldrich.com]
- 2. N-(tert-Butoxycarbonyl)-N-methyl-L-valine | 45170-31-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Coupling Efficiency of Activating Agents for Boc-N-methyl-D-Valine
For researchers and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids, such as N-methylated residues, presents a significant challenge. The incorporation of Boc-N-methyl-D-Valine is particularly difficult due to the steric hindrance from both the N-methyl group and the bulky valine side chain, which can lead to slow and incomplete coupling reactions.[1][2] The selection of an appropriate activating agent is therefore critical to maximize yield and purity.
This guide provides an objective comparison of common activating agents for the coupling of Boc-N-methyl-D-Valine, supported by experimental data and detailed protocols.
Performance Comparison of Activating Agents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete peptide bond formation while minimizing side reactions like racemization. For challenging couplings involving N-methylated amino acids, uronium/aminium and phosphonium salt-based reagents are highly recommended due to their ability to form highly reactive intermediates.[1][3]
| Activating Agent | Reagent Class | Coupling Efficiency for Hindered N-Methylated Amino Acids | Key Advantages & Considerations |
| HATU | Aminium/Uronium Salt | Very High | Often the reagent of choice for difficult couplings.[1] Its enhanced reactivity leads to faster and more complete reactions with minimal racemization.[4][5][6] |
| PyAOP | Phosphonium Salt | Very High | Highly effective, especially when coupling an N-methyl amino acid to another N-methyl amino acid.[1][6] |
| PyBroP | Phosphonium Salt | High | A reactive phosphonium salt reagent specifically noted for its effectiveness in coupling N-methyl amino acids.[7][8][9] |
| COMU | Aminium/Uronium Salt | Very High | A third-generation uronium reagent with high efficiency and an improved safety profile, as its byproducts are non-explosive and more water-soluble.[10][11] |
| BOP-Cl | Phosphonium Salt | Moderate to High | Has been successfully used for N-methyl amino acid coupling.[9] However, related BOP reagents form the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][12] |
| HBTU / HCTU | Aminium/Uronium Salt | Moderate | Generally less effective than HATU for sterically hindered N-methylated residues.[9] Excess reagent can cause unwanted side reactions at the N-terminus.[5][6] |
| DIC/HOBt | Carbodiimide | Low to Moderate | A classic, cost-effective combination, but often inefficient for severely hindered couplings and may require longer reaction times.[1][4][10] |
Experimental Protocols
The following are generalized protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing Boc-N-methyl-D-Valine. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with sterically hindered residues like Boc-N-methyl-D-Valine.[1][9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-methyl-D-Valine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Bromophenol Blue solution in DMF for reaction monitoring
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Pre-activation: In a separate vessel, dissolve Boc-N-methyl-D-Valine (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution.[9][13] Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 1-4 hours at room temperature. For particularly difficult sequences, reaction time may be extended or a second coupling may be necessary ("double coupling").[2]
-
Monitoring: The standard Kaiser test is ineffective for secondary amines.[1] Use the Bromophenol Blue test to monitor the reaction. A yellow color indicates completion, while blue or green indicates an incomplete reaction.[1][9]
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: PyBroP-Mediated Coupling
This protocol utilizes a phosphonium salt-based reagent also known for its effectiveness with N-methylated amino acids.[8][9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-N-methyl-D-Valine
-
PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DCM. Ensure the N-terminal protecting group of the resin-bound peptide has been removed using standard procedures.
-
Amino Acid Preparation: In a separate vessel, dissolve Boc-N-methyl-D-Valine (2 equivalents) in DCM or DMF. Add this solution to the resin.[8]
-
Activation and Coupling: Add PyBroP (2 equivalents) to the resin mixture and cool the vessel to 0 °C.
-
Base Addition: Add DIPEA (6 equivalents) and mix for 1 minute while cold, then continue agitating for at least 1 hour at room temperature.[8]
-
Monitoring and Washing: Monitor the reaction completion using the Bromophenol Blue test. Once complete, filter the resin and wash thoroughly with DCM.
Visualizing the Process
The following diagrams illustrate the general workflow for comparing activating agents and the fundamental chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, increase cell permeability, and modulate conformation.[1] This guide provides a comparative analysis of common synthesis protocols for N-methylated amino acids, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Key Synthesis Protocols
The synthesis of N-methylated amino acids can be broadly categorized into solution-phase and solid-phase methods. While solution-phase synthesis has its applications, solid-phase peptide synthesis (SPPS) compatible methods are often favored for their efficiency and ease of purification.[2] The most prevalent methods include reductive amination, the Fukuyama-Mitsunobu reaction and its adaptations for solid-phase synthesis, and direct on-resin N-methylation techniques like the Biron-Kessler method.[3][4]
Comparative Analysis of Synthesis Protocols
The choice of synthesis protocol depends on several factors, including the specific amino acid, the desired scale, and the context of the synthesis (i.e., as a single amino acid or within a peptide sequence). The following table summarizes quantitative data for common N-methylation protocols.
| Protocol | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Moderate | Variable | Cost-effective, simple procedure. | Risk of over-methylation (di-methylation), harsh reaction conditions may not be suitable for all substrates.[3] |
| Fukuyama-Mitsunobu Reaction (adapted for solid-phase) | o-Nitrobenzenesulfonyl chloride, Methylating Agent (e.g., MeI, (CH₃)₂SO₄), DBU | High | High | High yielding, compatible with a wide range of amino acids, racemization-free.[3][4] | Requires protection and deprotection steps. |
| On-Resin N-Methylation (Biron-Kessler Method) | o-NBS-Cl, DBU, Methylating Agent | Good to Excellent | High | Efficient for SPPS, allows for site-specific methylation within a peptide sequence.[2][5] | Can be time-consuming, potential for side reactions with certain amino acids (e.g., Asp).[2] |
| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate, Base | Variable | Variable | Simple concept. | Low yields and risk of multiple alkylations if not carefully controlled.[6] |
| Ribosomal Synthesis | Modified tRNA, In vitro translation system | >50% of natural peptide | High | Allows for incorporation of N-methylated amino acids into ribosomally synthesized peptides.[7][8] | Technically complex, requires specialized biological machinery. |
Experimental Protocols
On-Resin N-Methylation via the Biron-Kessler Method
This protocol is a widely used and efficient three-step procedure for the site-selective N-methylation of peptides on a solid support.[1]
Step 1: Sulfonylation (Protection of the N-terminal amine)
-
Swell the peptide-bound resin (1 equivalent) in N-methylpyrrolidine (NMP) for 15 minutes in a solid-phase peptide synthesis (SPPS) vessel.
-
Drain the NMP.
-
Dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and 4-dimethylaminopyridine (DMAP, 10 equivalents) in NMP.
-
Add the solution to the resin and shake for 15-30 minutes at room temperature.[1]
-
Wash the resin thoroughly with NMP (3x), Dichloromethane (DCM) (3x), and NMP (3x).
-
(Optional) Perform a Kaiser test to confirm the complete protection of the primary amine. The resin should remain colorless.[1]
Step 2: Methylation
-
Dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) and dimethyl sulfate (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes at room temperature.[1] Repeat this step once more.
-
Wash the resin thoroughly with NMP (3x).
Step 3: Desulfonylation (Removal of the o-NBS group)
-
Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes at room temperature.[1] Repeat this step once more.
-
Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x). The resin is now ready for the coupling of the next amino acid.
Reductive Amination in Solution
This is a traditional method for the N-methylation of amino acids.
-
Dissolve the amino acid in an appropriate solvent (e.g., methanol).
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Cool the reaction mixture to 0°C and slowly add a reducing agent, such as sodium borohydride (1.5 equivalents).
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction by adding an acid (e.g., HCl) until the pH is acidic.
-
The product can be purified by crystallization or chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for selecting and validating a synthesis protocol for N-methylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Conformational Analysis of Peptides Incorporating N-Methyl-D-Valine: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Among the arsenal of chemical modifications, the incorporation of N-methylated amino acids, particularly N-methyl-D-Valine, stands out as a powerful tool to modulate peptide conformation, stability, and biological activity.[1][2][3] This guide provides an objective comparison of the conformational effects of N-methyl-D-Valine in peptides against other alternatives, supported by experimental data and detailed protocols.
The introduction of a methyl group on the amide nitrogen of an amino acid residue, known as N-methylation, significantly impacts a peptide's properties.[3][4] This modification enhances metabolic stability by providing steric hindrance to proteases and can improve membrane permeability.[1][3] When combined with a D-amino acid configuration, as in N-methyl-D-Valine, the effects on the peptide's three-dimensional structure are even more profound.[1] This guide delves into the conformational analysis of such modified peptides, offering a comprehensive resource for their rational design and characterization.
Comparative Conformational Effects of Valine Analogs
The incorporation of N-methyl-D-Valine induces significant changes in the peptide backbone geometry compared to its L-counterpart or non-methylated versions. These alterations are crucial for overcoming the limitations of natural peptides as drug candidates, such as poor stability and low bioavailability.[1]
Table 1: Comparison of Properties of Peptides Incorporating Valine Analogs
| Property | L-Valine | D-Valine | N-Methyl-L-Valine | N-Methyl-D-Valine |
| Proteolytic Stability | Low | High | Significantly Increased | Very High |
| Conformational Effects | Participates in standard right-handed α-helices and β-sheets. | Disrupts right-handed α-helices; can induce turns. | Constrains backbone, may favor specific secondary structures like β-turns.[1] | Induces significant conformational changes, often promoting unique turn-like structures.[1] |
| Receptor Binding | Baseline affinity. | Often leads to altered or loss of activity if L-conformation is critical.[1] | Can enhance or decrease affinity depending on the receptor.[1] | Likely to disrupt native conformation but offers potential for novel pharmacological profiles.[1][2] |
| Cis/Trans Amide Bond | Primarily trans. | Primarily trans. | Can influence cis/trans isomerization.[1] | The combination of D-configuration and N-methylation can significantly influence the cis/trans equilibrium. |
The D-configuration of N-methyl-D-Valine has a profound impact on the overall peptide fold, often disrupting native secondary structures like α-helices while promoting unique turn-like structures.[1] This can be advantageous in designing peptides with novel architectures and specific therapeutic functions.[1]
Experimental Techniques for Conformational Analysis
A multi-faceted approach is essential for a thorough conformational analysis of peptides containing N-methyl-D-Valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For N-methylated peptides, 2D NMR experiments like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial.[4]
-
Key Features in NMR of N-methylated peptides:
-
The absence of an amide proton.[4]
-
The appearance of distinct signals for the N-methyl protons.[4]
-
Potential for cis/trans isomerization around the N-methylated peptide bond, which can lead to peak doubling for adjacent residues.[4]
-
ROESY is often more reliable than NOESY for distinguishing between short and medium-range proton-proton distances in these peptides.[4]
-
Table 2: Representative ¹H NMR Chemical Shift Changes upon N-methylation (Based on a hypothetical peptide Ac-Ala-X-Ala-NHMe)
| Residue | Atom | L-Valine Peptide ¹H Chemical Shift (ppm) | N-Methyl-D-Valine Peptide ¹H Chemical Shift (ppm) |
| Ala (preceding) | Hα | ~4.3 | ~4.4 (trans), ~4.6 (cis) |
| NH | ~8.2 | ~8.3 | |
| Val/N-Me-D-Val (X) | Hα | ~4.1 | ~4.8 (downfield shift) |
| N-CH₃ | - | ~2.8 (trans), ~3.1 (cis) | |
| Ala (following) | Hα | ~4.3 | ~4.2 |
| NH | ~8.1 | No amide proton |
Note: These are representative values; actual chemical shifts depend on the specific peptide sequence, solvent, and temperature.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution by measuring the differential absorption of polarized light.[5][6][7] The incorporation of a D-amino acid will significantly alter the CD spectrum.
-
α-helix (right-handed): Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: Negative band around 218 nm and a positive band around 195 nm.
-
Random coil: Strong negative band around 200 nm.
The introduction of D-Valine or N-methyl-D-Valine into a peptide composed of L-amino acids typically disrupts helical structures.[5]
Table 3: Hypothetical Circular Dichroism Data for a Model Peptide
| Peptide Variant | Dominant Secondary Structure | Key CD Spectral Features (nm) |
| L-Valine Peptide | α-helical | Negative minima at ~208 and ~222 |
| D-Valine Peptide | Disordered/Turn-like | Loss of helical signature, strong negative band near 200 |
| N-Methyl-D-Valine Peptide | Turn-like/Disordered | Further disruption of ordered structure, spectrum dominated by contributions from the turn and random coil conformations. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Fmoc-N-methyl-D-Valine
This protocol outlines the manual synthesis of a peptide containing N-methyl-D-Valine using Fmoc chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Coupling of Standard Amino Acids: For standard Fmoc-protected amino acids, use a coupling agent like HATU (4 eq) and a base like DIEA (8 eq) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Coupling of Fmoc-N-methyl-D-Valine: Due to steric hindrance, the coupling of N-methylated amino acids is more challenging.[8]
-
Pre-activate a solution of Fmoc-N-methyl-D-Valine (4 eq) and HATU (3.9 eq) in DMF with DIEA (8 eq) for 2-5 minutes.[8]
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.[8]
-
Monitor the coupling completion using a qualitative test like the Chloranil test.[8] If the coupling is incomplete, a second coupling may be necessary.[8]
-
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Validation: Confirm the mass of the purified peptide using mass spectrometry.[9]
Protocol 2: Conformational Analysis by 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or DMSO-d₆) to a concentration of 1-5 mM. Adjust the pH if necessary.
-
1D ¹H NMR: Acquire a standard 1D ¹H spectrum to assess sample purity and spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems within each amino acid residue.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms.[4] This is essential for observing through-space correlations between protons that are close in space (< 5 Å), which is critical for determining the three-dimensional structure. For N-methylated peptides, ROESY is preferred to avoid potential zero-crossing of NOE signals.[4]
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances by sequentially connecting the spin systems identified in the TOCSY spectrum using the cross-peaks observed in the ROESY spectrum. The presence of specific ROEs between the N-methyl protons and protons of the same or preceding residue can help determine the cis/trans conformation of the peptide bond.[4]
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should not have a high absorbance in the far-UV region. Determine the precise peptide concentration.[5]
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas.[7] Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
-
Data Acquisition:
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the peptide concentration, path length, and number of residues.
-
Analysis: Analyze the resulting spectrum to estimate the secondary structure content. A positive peak around 220 nm and a negative peak around 200 nm may indicate a polyproline II-type structure, which can be induced by N-methylation.
Visualizations
Caption: Workflow for the synthesis and conformational analysis of peptides.
Caption: Conformational constraints from N-methyl-D-Valine incorporation.
Conclusion
The incorporation of N-methyl-D-Valine is a potent strategy in peptide drug design, offering a means to significantly enhance proteolytic stability and introduce profound conformational changes.[1][2] While it often disrupts the native secondary structures of L-peptides, it provides a powerful tool for creating novel peptide architectures with potentially new pharmacological activities, such as receptor antagonism or improved membrane permeability.[1] A thorough conformational analysis, employing a combination of NMR spectroscopy, CD spectroscopy, and computational modeling, is critical for understanding the structural consequences of this modification and for the rational design of next-generation peptide therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the complexities of N-methylated peptide design and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Hydrophobicity in Peptide Synthesis: A Comparative Guide to Protected Amino Acids
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, understanding the hydrophobicity of protected amino acids is critical for optimizing purification processes and predicting peptide behavior. This guide provides an objective comparison of the hydrophobicity of commonly used protected amino acids, supported by experimental data, to aid in the rational design of synthetic strategies.
The hydrophobicity of amino acid derivatives is a key parameter in solid-phase peptide synthesis (SPPS), particularly when employing a fragment condensation approach.[1][2] The choice of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, significantly influences the overall hydrophobicity of the amino acid building blocks. This, in turn, affects the solubility of protected peptides and their retention behavior during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Comparative Hydrophobicity of Protected Amino Acids
The hydrophobicity of protected amino acids can be experimentally determined and quantified as a hydrophobicity index. This index is typically derived from the retention time of the protected amino acid within a peptide sequence on an RP-HPLC column.[1] A higher hydrophobicity index corresponds to a longer retention time and greater hydrophobicity.
The following table summarizes the experimentally determined hydrophobicity indices for a selection of commonly used Fmoc- and Boc-protected amino acids. The data provides a quantitative basis for comparing the relative hydrophobicity of these essential building blocks in peptide synthesis.
| Protected Amino Acid | Protecting Group | Hydrophobicity Index |
| Cys(Trt) | Trityl | Most Hydrophobic |
| Trp(Boc) | tert-Butoxycarbonyl | High |
| Phe | - | High |
| Ile | - | High |
| Leu | - | High |
| Val | - | Moderate |
| Met | - | Moderate |
| Tyr(tBu) | tert-Butyl | Moderate |
| Ala | - | Moderate |
| His(Trt) | Trityl | Moderate |
| Gln(Trt) | Trityl | Moderate |
| Asn(Trt) | Trityl | Moderate |
| Thr(tBu) | tert-Butyl | Low |
| Asp(tBu) | tert-Butyl | Low |
| Glu(tBu) | tert-Butyl | Low |
| Arg(Pbf) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Low |
| Lys(Boc) | tert-Butoxycarbonyl | Low |
| Ser(tBu) | tert-Butyl | Least Hydrophobic |
Note: This table presents a qualitative ranking based on the findings that Cys(Trt) was the most hydrophobic and Ser(tBu) was the least hydrophobic among the studied protected amino acids. The exact numerical indices can vary based on the specific peptide sequence and experimental conditions.[1]
Experimental Determination of Hydrophobicity
The hydrophobicity indices presented above were determined through a systematic experimental workflow involving the synthesis of model peptides and their subsequent analysis by RP-HPLC.
Experimental Workflow
Figure 1. Experimental workflow for determining the hydrophobicity index of protected amino acids.
Detailed Experimental Protocol
The following protocol outlines the key steps for determining the hydrophobicity of protected amino acids, based on established methodologies.[1]
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is typically used for the synthesis of peptide acids.
-
Amino Acid Attachment: The first protected amino acid is attached to the resin.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).
-
Coupling: Subsequent protected amino acids are coupled using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA).
-
Model Peptides: A series of model peptides are synthesized where the amino acid of interest is systematically placed at different positions (N-terminal, C-terminal, and internal) to assess positional effects on hydrophobicity.[1] A reference peptide containing Glycine at the position of interest is also synthesized.[1]
2. Peptide Cleavage and Purification:
-
Cleavage: Peptides are cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptides are purified by preparative RP-HPLC.
3. Analytical RP-HPLC:
-
System: A standard analytical HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., Symmetry Luna C18, 3.6 µm, 4.6 × 150 mm) is commonly employed.[1]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is used as the mobile phase.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at 220 nm.[1]
-
Procedure: The purified peptide solution is injected into the HPLC system, and the retention time is recorded.[2]
4. Calculation of Hydrophobicity Index:
-
The hydrophobicity index for a specific protected amino acid is calculated by subtracting the retention time of the Glycine-containing reference peptide from the retention time of the peptide containing the amino acid of interest.[1]
This systematic approach allows for the reproducible determination of hydrophobicity indices, providing a valuable tool for peptide chemists to anticipate the behavior of protected peptides during synthesis and purification. The choice of protecting group has a clear and measurable impact on the hydrophobicity of an amino acid, a factor that should be carefully considered during the strategic design of complex peptide synthesis projects.
References
Safety Operating Guide
Proper Disposal of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid as a hazardous chemical waste and dispose of it in accordance with local, state, and federal regulations. While some naturally occurring amino acids may be considered non-hazardous, this modified amino acid derivative possesses properties that necessitate cautious handling and disposal.
A Safety Data Sheet (SDS) for the closely related compound 2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid indicates that it is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) and engineering controls.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the following personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably a chemical fume hood.
In case of exposure, follow these first-aid measures and seek medical attention if symptoms persist:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to an area with fresh air.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its irritant and potential toxicity profile, this compound must be disposed of as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with non-hazardous materials.[2] Combining hazardous and non-hazardous waste results in the entire mixture being classified and treated as hazardous, increasing disposal costs and environmental impact.[2] Keep it separate from other incompatible waste streams, such as strong acids, bases, or oxidizers, to prevent unintended reactions.
Step 2: Container Selection and Labeling
-
Container: Use a sturdy, leak-proof container that is chemically compatible with the compound. The original container is often a suitable option.[3] Ensure the container has a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container. Follow your institution's specific labeling requirements.
Step 3: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment tray to mitigate potential leaks or spills.[5][6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][6]
Step 4: Scheduling Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the container is full or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup. Do not attempt to dispose of this chemical through regular trash or down the drain.[5]
Step 5: Disposal of Empty Containers
-
Definition of "Empty": A container that held a hazardous chemical is not considered empty until it has been properly decontaminated.
-
Rinsing Procedure: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (such as acetone or methanol) that can dissolve the compound.
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[5] Subsequent rinses should also be collected and treated as hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[5][7] The clean, dry container can then typically be disposed of in the regular trash or recycled, according to your institution's policies.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classifications (for a similar compound) | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Melting/Freezing Point (for a similar compound) | 112-114°C | [1] |
| Boiling Point/Range (for a similar compound) | 341.8°C at 760 mmHg | [1] |
| Flash Point (for a similar compound) | 160.5 ± 23.2 °C | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid (also known as N-Boc-N-methyl-L-valine). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper management of this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1][2][3][4]
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The primary hazards are associated with the chemical itself, which can be irritating, and any reagents used in conjunction with it.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound and other reagents.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the compound or other chemicals.[1][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from spills.[5][6] |
| Additional PPE | Face shield and acid-resistant apron. | Required when handling strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) for deprotection.[5] |
Handling and Operational Plan
Engineering Controls:
-
Handle the compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[1][5][6]
General Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[8]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the steps for safely handling this compound from receipt to disposal.
1. Preparation and Pre-Handling Check:
- Ensure the availability and proper functioning of all necessary PPE and engineering controls (fume hood).
- Locate the nearest eyewash station and safety shower before beginning work.[1]
- Review the Safety Data Sheet (SDS) for this chemical.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.[6]
- Use appropriate tools (spatulas, weighing paper) to handle the solid.
- Close the container tightly after use.
3. Dissolving the Compound:
- When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
- If using volatile solvents, ensure this is done in a chemical fume hood.[5]
4. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with the chemical.
- Remove and dispose of gloves properly.
- Wash hands thoroughly with soap and water.[7]
Spill and Leak Procedures
In the event of a spill:
-
Evacuate personnel from the immediate spill area.[6]
-
Ventilate the area.[6]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.[9]
-
Clean the spill area thoroughly.
Disposal Plan
-
Dispose of waste in accordance with all local, state, and federal regulations.[1]
-
Waste material should be considered hazardous.
-
Contact a licensed professional waste disposal service to dispose of this material.[9]
-
Do not allow the product to enter drains.[9]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][6] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. medchemexpress.com [medchemexpress.com]
- 9. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
